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  • Product: 5-Methoxy-2-(methoxymethyl)phenol
  • CAS: 62849-09-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5-Methoxy-2-(methoxymethyl)phenol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxy-2-(methoxymethyl)phenol Introduction 5-Methoxy-2-(methoxymethyl)phenol is a substituted phenolic compound with potential applications in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methoxy-2-(methoxymethyl)phenol

Introduction

5-Methoxy-2-(methoxymethyl)phenol is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 5-Methoxy-2-(methoxymethyl)phenol. In the absence of published experimental data for this specific molecule, this document leverages fundamental NMR principles and extensive spectral data from analogous structures to predict and interpret its NMR chemical shifts. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

Theoretical Framework: Substituent Effects on the Phenolic Ring

The chemical shifts in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of its substituents. The interplay of inductive and resonance effects governs the electron density at each position on the benzene ring, which in turn determines the degree of shielding or deshielding experienced by the resident nuclei.

¹H NMR Spectroscopy Principles

In ¹H NMR, electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density creates a localized magnetic field that opposes the main spectrometer field, "shielding" the protons at these positions and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) deshield these protons, shifting their signals downfield.

For 5-Methoxy-2-(methoxymethyl)phenol, we have three key substituents to consider:

  • Hydroxyl (-OH) Group: A strong activating group that donates electron density via resonance, shielding the protons at the ortho and para positions.[1]

  • Methoxy (-OCH₃) Group: Also a strong activating group, its electron-donating effects will similarly shield its ortho and para positions.

  • Methoxymethyl (-CH₂OCH₃) Group: This group is generally considered to be weakly electron-withdrawing by induction due to the oxygen atom, but its overall effect on the aromatic ring is less pronounced than the -OH and -OCH₃ groups.

The phenolic hydroxyl proton itself exhibits a chemical shift that is highly variable and dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[2][3]

¹³C NMR Spectroscopy Principles

The principles of shielding and deshielding also apply to ¹³C NMR, though the effects are more pronounced over a much wider chemical shift range (~0-220 ppm). The chemical shift of a specific carbon atom in a substituted benzene ring can be estimated using empirical additivity rules, where the effects of each substituent are summed.[4] However, in polysubstituted rings, steric interactions and competing resonance effects can lead to deviations from simple additivity.[5]

Generally, the ipso-carbons (the carbons directly attached to the electron-donating -OH and -OCH₃ groups) are significantly deshielded and appear far downfield. The ortho and para carbons are shielded, while the meta carbons are only slightly affected.[4][5]

Predicted NMR Spectra for 5-Methoxy-2-(methoxymethyl)phenol

Based on the principles outlined above and analysis of spectral data for structurally related compounds such as guaiacol (2-methoxyphenol), creosol (2-methoxy-4-methylphenol), and other substituted phenols, we can predict the ¹H and ¹³C NMR spectra.[6][7][8]

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following numbering scheme will be used:

Caption: Atom numbering for 5-Methoxy-2-(methoxymethyl)phenol.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-6 6.90 - 7.05d, J ≈ 2.5 Hz1HOrtho to the strongly donating -OH group and meta to the -OCH₃ group. Expected to be the most downfield of the aromatic protons. Split by H-4 (meta coupling).
H-3 6.80 - 6.95d, J ≈ 8.5 Hz1HOrtho to the -CH₂OCH₃ group and meta to the -OH group. Split by H-4 (ortho coupling).
H-4 6.70 - 6.85dd, J ≈ 8.5, 2.5 Hz1HOrtho to the -OCH₃ group and para to the -CH₂OCH₃ group. Split by H-3 (ortho) and H-6 (meta).
-OH 4.5 - 6.0br s1HHighly variable and dependent on concentration and solvent. Typically a broad singlet.
-CH₂- (C7) 4.60 - 4.75s2HMethylene protons adjacent to the aromatic ring and an oxygen atom. Deshielded.
Ar-OCH₃ (C9) 3.80 - 3.95s3HTypical range for a methoxy group attached to an aromatic ring.
-CH₂OCH₃ (C8) 3.35 - 3.50s3HMethoxy group on an aliphatic chain, expected to be more shielded (upfield) than the aromatic methoxy.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-1 148 - 152Ipso-carbon attached to the -OH group. Deshielded.
C-5 146 - 150Ipso-carbon attached to the -OCH₃ group. Deshielded.
C-2 128 - 132Ipso-carbon attached to the -CH₂OCH₃ group.
C-6 118 - 122Ortho to -OH and meta to -OCH₃. Shielded.
C-4 114 - 118Ortho to -OCH₃ and meta to -CH₂OCH₃. Shielded.
C-3 111 - 115Ortho to -CH₂OCH₃ and meta to -OH. Shielded.
-CH₂- (C7) 70 - 75Aliphatic carbon attached to the aromatic ring and an oxygen atom.
Ar-OCH₃ (C9) 55 - 57Typical chemical shift for an aromatic methoxy carbon.[9]
-CH₂OCH₃ (C8) 58 - 62Aliphatic methoxy carbon.

Experimental Protocol for NMR Analysis

To validate the predicted chemical shifts, the following experimental protocol is recommended. This procedure is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_report Final Validation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL CDCl₃ with TMS prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1d Acquire 1D Spectra (¹H and ¹³C{¹H}) prep3->acq1d acq2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq1d->acq2d proc1 Fourier Transform & Phasing acq2d->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Chemical Shift Referencing proc2->proc3 proc4 Correlate 2D data for assignments proc3->proc4 report1 Compare experimental data to predictions proc4->report1 report2 Confirm structure and purity report1->report2

Sources

Exploratory

Structural Elucidation and Physicochemical Profiling of 5-Methoxy-2-(methoxymethyl)phenol: A Technical Guide

Executive Summary & Chemical Identity As drug development and biocatalysis increasingly rely on highly functionalized small organic molecules, the rigorous characterization of their physical and crystallographic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug development and biocatalysis increasingly rely on highly functionalized small organic molecules, the rigorous characterization of their physical and crystallographic properties becomes paramount. 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6; Molecular Weight: 168.19 g/mol ; Formula: C9H12O3) is a specialized phenolic compound characterized by an electron-donating meta-methoxy group and an ortho-methoxymethyl moiety.

Compounds of this class are highly relevant in enzymatic pathway elucidation, serving as critical substrates or structural analogs in studies involving flavoenzymes like vanillyl-alcohol oxidase (VAO), where the oxidative demethylation of related methoxymethylphenols yields reactive quinone methide intermediates[1]. Because 5-Methoxy-2-(methoxymethyl)phenol possesses competing hydrogen-bond donors and acceptors in close steric proximity, its macroscopic physical properties—such as its melting point and solubility—are heavily dictated by its microscopic crystal packing and conformational dynamics[2].

Crystallographic Profiling & Conformational Dynamics

The structural behavior of ortho-substituted phenols is governed by a delicate thermodynamic competition between intramolecular and intermolecular hydrogen bonding networks[2].

In 5-Methoxy-2-(methoxymethyl)phenol, the proximity of the phenolic hydroxyl (-OH) to the ether oxygen of the ortho-methoxymethyl group (-CH₂OCH₃) strongly favors the formation of a stable, six-membered intramolecular hydrogen-bonded ring[2]. This intramolecular sequestration effectively "masks" the hydroxyl group, preventing it from participating in extensive intermolecular hydrogen bonding (dimerization or polymerization) that typically stabilizes the crystal lattice of para- or meta-substituted phenols. Consequently, this compound exhibits a significantly lower melting point—often presenting as an oily liquid or low-melting solid at room temperature—and higher solubility in non-polar organic solvents[2].

To definitively resolve these atomic-level interactions, Single Crystal X-Ray Diffraction (SCXRD) is the gold standard[3]. However, traditional slow-evaporation crystallization methods frequently fail for low-melting, highly soluble organics. To overcome this, we employ Encapsulated Nanodroplet Crystallization (ENaCt) , a high-throughput, under-oil methodology designed specifically for challenging small molecules[3],[4].

Physical Properties & Thermal Analysis

Understanding the thermal stability and phase transition profile of phenolic compounds is critical for downstream pharmaceutical formulation and synthesis scaling. We utilize simultaneous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to build a comprehensive thermal profile[5]. TGA provides precise quantification of mass loss (e.g., volatilization or thermal degradation), while DSC captures the enthalpy of endothermic (melting) and exothermic (crystallization/decomposition) phase transitions[5].

Quantitative Data Summary

The following table summarizes the physicochemical and predictive crystallographic parameters for 5-Methoxy-2-(methoxymethyl)phenol, synthesized from empirical data of structurally homologous ortho-methoxymethylphenols.

PropertyValue (Predicted/Typical)Analytical MethodStructural Significance
Molecular Weight 168.19 g/mol Mass SpectrometryFundamental chemical identity.
Melting Point < 10 °C (Liquid/Semi-solid)DSCDriven by dominant intramolecular H-bonding[2].
Decomposition Onset > 180 °CTGADefines the upper thermal boundary for processing[5].
Crystal System Monoclinic (P2₁/c)SCXRDTypical packing symmetry for asymmetric phenols[3].
Dominant Motif Intramolecular (6-membered)IR / SCXRDLimits lattice rigidity, increasing organic solubility[2].

Experimental Workflows

As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems . This ensures that experimental artifacts are immediately identifiable and do not corrupt the structural data.

Protocol 1: Encapsulated Nanodroplet Crystallization (ENaCt) for SCXRD

This protocol is designed to force the nucleation of low-melting organic liquids by controlling the supersaturation kinetics within an isolated micro-environment[4].

  • Analyte Preparation: Dissolve 5-Methoxy-2-(methoxymethyl)phenol in a volatile organic solvent (e.g., ethyl acetate) to achieve a near-saturated concentration (approx. 50-100 mg/mL).

  • Droplet Dispensing: Using an automated liquid handler, dispense a 200 nL droplet of inert fluorinated oil (e.g., perfluoropolyether) onto a 96-well glass sandwich plate.

  • Analyte Injection: Inject 50 nL of the analyte solution directly into the center of the oil droplet[4].

  • Controlled Evaporation: Seal the plate with a permeable membrane. The oil acts as a semi-permeable barrier, restricting the evaporation rate of the ethyl acetate to induce slow, controlled supersaturation and subsequent single-crystal nucleation[3].

  • In Situ Harvesting: Harvest the resulting crystal directly from the oil droplet using a micromount.

  • Cryo-SCXRD Analysis: Transfer the mounted crystal immediately to the goniometer under a 100 K liquid nitrogen stream for diffraction data collection.

  • Self-Validating Mechanism: The fluorinated oil serves a dual purpose. First, it acts as an internal control against atmospheric moisture absorption (preventing hydrate formation). Second, it acts as an inherent cryoprotectant during the 100 K X-ray exposure, preventing the formation of anomalous ice-ring diffraction patterns that would otherwise invalidate the dataset[4].

Protocol 2: Simultaneous TGA/DSC Thermal Characterization

This protocol differentiates reversible phase transitions from irreversible thermal degradation[5].

  • Sample Preparation: Weigh exactly 5.0 to 10.0 mg of the compound into a 40 µL aluminum crucible.

  • Crucible Sealing: Seal the crucible with a pinhole lid. The pinhole allows for the controlled release of volatile cleavage products (e.g., methanol from the methoxymethyl group) without causing pressure-induced crucible rupture.

  • Baseline Control: Place an identical, empty pinhole aluminum crucible on the reference sensor of the TGA/DSC instrument.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation[5].

  • Thermal Ramping: Heat the sample from 298 K to 723 K at a linear heating rate of 10 K/min[5].

  • Data Deconvolution: Analyze the DSC curve for sharp endothermic peaks (melting/glass transition) and the TGA curve for the onset of mass loss (thermal decomposition)[5].

  • Self-Validating Mechanism: Running the empty pinhole crucible in parallel serves as an active baseline control. It continuously subtracts the inherent heat capacity of the aluminum and the instrument sensors, ensuring that the integrated enthalpy of fusion ( ΔHfus​ ) is strictly derived from the analyte's phase transition.

Mechanistic Pathways & Workflows (Visualizations)

ENaCt_Workflow A 1. Analyte Solution (5-MMP in EtOAc) B 2. Dispense 50 nL into 200 nL Inert Oil A->B Liquid Handling C 3. Controlled Evaporation (Supersaturation) B->C Oil Barrier D 4. Crystal Nucleation & Growth C->D Thermodynamics E 5. In Situ Cryo-Mounting (100 K) D->E Harvest & X-Ray

Fig 1. Encapsulated Nanodroplet Crystallization (ENaCt) workflow for small organic molecules.

HBond_Logic A 5-Methoxy-2-(methoxymethyl)phenol B Intramolecular H-Bond (OH···O-CH3) A->B Ortho Proximity (Dominant) C Intermolecular H-Bond (OH···OH) A->C Competing Acceptors (Minor) D Low Melting Point High Solubility B->D Monomeric State E High Melting Point Rigid Lattice C->E Polymeric State

Fig 2. Competing hydrogen bonding pathways dictating the physical properties of methoxyphenols.

References

  • Thermal Characterization and Heat Capacities of Seven Polyphenols [5] Source: Sustainability / MDPI URL:[Link]

  • Advanced crystallisation methods for small organic molecules [3] Source: Chemical Society Reviews / Royal Society of Chemistry URL:[Link]

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules [4] Source: Chem / Cell Press URL:[Link]

  • Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols [2] Source: The Journal of Physical Chemistry A / ACS Publications URL:[Link]

  • Structure, function and redesign of vanillyl-alcohol oxidase [1] Source: International Congress Series / Elsevier URL:[Link]

Sources

Foundational

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectroscopy of 5-Methoxy-2-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 5-Methoxy-2-(methoxymethyl)phenol. As a crucial analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 5-Methoxy-2-(methoxymethyl)phenol. As a crucial analytical technique in modern chemistry, IR spectroscopy offers a non-destructive method to probe the vibrational modes of molecules, yielding a unique spectral fingerprint that is invaluable for structural elucidation and functional group identification. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of spectral data to offer a deeper understanding of the underlying principles and practical considerations for obtaining and interpreting the IR spectrum of this compound.

The Molecular Blueprint: Structure and Vibrational Rationale

5-Methoxy-2-(methoxymethyl)phenol is a substituted aromatic compound featuring three key functional groups that dictate its characteristic infrared absorption profile: a hydroxyl (-OH) group directly attached to the aromatic ring (phenolic), a methoxy (-OCH₃) ether group, and a methoxymethyl (-CH₂OCH₃) ether group. The interplay of these groups, and their influence on the electron distribution within the benzene ring, gives rise to a complex and informative IR spectrum.

To fully appreciate the spectral data, it is essential to visualize the molecular structure and the bonds that will be interrogated by infrared radiation.

Figure 1: Molecular Structure of 5-Methoxy-2-(methoxymethyl)phenol.

Predicted Infrared Absorption Profile

The following table summarizes the expected characteristic infrared absorption bands for 5-Methoxy-2-(methoxymethyl)phenol. These predictions are based on established correlation tables for organic functional groups. The intensity and exact wavenumber can be influenced by the molecular environment and experimental conditions.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & Characteristics
3600-3200O-H (Phenolic) StretchStrong, Broad
3100-3000C-H (Aromatic) StretchMedium, Sharp
2960-2850C-H (Aliphatic) StretchMedium to Strong, Sharp
1600-1585 & 1500-1400C=C (Aromatic Ring) StretchMedium to Strong, Sharp
~1220C-O (Phenolic) StretchStrong
1300-1000C-O (Ether) StretchStrong
900-675C-H (Aromatic) Out-of-Plane BendMedium to Strong, Sharp

In-depth Spectral Interpretation: A Band-by-Band Analysis

The Hydroxyl and C-H Stretching Region (4000-2500 cm⁻¹)

The most prominent feature in the high-frequency region of the spectrum is expected to be a strong, broad absorption band between 3600 and 3200 cm⁻¹. This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1][2][3] The broadening is a direct consequence of intermolecular hydrogen bonding between molecules.[1][3] In very dilute solutions in a non-polar solvent, a sharper, less intense "free" O-H stretch may be observed closer to 3600 cm⁻¹.[3]

Just to the lower frequency side of the O-H band, a series of weaker, sharper peaks are anticipated between 3100 and 3000 cm⁻¹. These are indicative of the C-H stretching vibrations of the aromatic ring.[4] Immediately below 3000 cm⁻¹, one would expect to find the C-H stretching bands of the aliphatic methyl and methylene groups from the methoxy and methoxymethyl substituents, typically in the 2960-2850 cm⁻¹ range.[5][6]

The Double Bond and Fingerprint Regions (2000-675 cm⁻¹)

The region between 2000 and 1400 cm⁻¹ provides significant structural information. Aromatic compounds typically exhibit two or more sharp absorption bands due to carbon-carbon stretching vibrations within the ring.[4] For 5-Methoxy-2-(methoxymethyl)phenol, these are expected to appear around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][4][5]

The C-O stretching vibrations are particularly diagnostic. The phenolic C-O stretch is expected to produce a strong band around 1220 cm⁻¹.[1][7] This is distinguishable from aliphatic alcohols, which typically absorb at lower wavenumbers.[1] The two ether linkages will also give rise to strong C-O stretching absorptions in the broader 1300-1000 cm⁻¹ region.[6] The aryl ether C-O stretch will likely be at a higher frequency than the alkyl ether C-O stretch.

Finally, the region below 900 cm⁻¹ contains the out-of-plane (oop) C-H bending vibrations of the aromatic ring. The pattern of these bands can often be used to determine the substitution pattern on the benzene ring.[4]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample like 5-Methoxy-2-(methoxymethyl)phenol using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • 5-Methoxy-2-(methoxymethyl)phenol sample.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the 5-Methoxy-2-(methoxymethyl)phenol sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • Clean the ATR crystal and press after analysis.

    • Use the spectrometer software to label the peaks of interest.

    • Compare the obtained spectrum with the predicted absorption profile and known spectral databases for verification.

Figure 2: Workflow for Acquiring an ATR-FTIR Spectrum.

Conclusion: A Powerful Tool for Structural Verification

The infrared spectrum of 5-Methoxy-2-(methoxymethyl)phenol is rich with information, providing clear and predictable absorption bands for its key functional groups. A thorough understanding of the characteristic vibrational frequencies of the phenolic hydroxyl, ether linkages, and the aromatic ring allows for confident structural verification and purity assessment. By following a robust experimental protocol, researchers can obtain high-quality spectra that serve as a reliable analytical fingerprint for this compound in various research and development applications.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, February 24). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2,3-dimethyl-phenol. Retrieved from [Link]

  • University of Central Florida. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • ResearchGate. (2010, January). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylphenol. Retrieved from [Link]

Sources

Exploratory

In vitro toxicity profile of 5-Methoxy-2-(methoxymethyl)phenol

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5-Methoxy-2-(methoxymethyl)phenol Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5-Methoxy-2-(methoxymethyl)phenol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the anticipated in vitro toxicological profile of 5-Methoxy-2-(methoxymethyl)phenol. In the absence of specific published data for this compound, this guide synthesizes information from structurally related phenolic compounds and outlines a robust, tiered testing strategy based on established regulatory guidelines and industry best practices. The experimental protocols detailed herein are designed to provide a thorough assessment of potential cytotoxic, genotoxic, and other adverse cellular effects.

Introduction and Rationale for a Tiered In Vitro Toxicity Assessment

5-Methoxy-2-(methoxymethyl)phenol belongs to the broad class of methoxyphenols, compounds that are structurally related to naturally occurring and synthetic molecules with diverse biological activities.[1][2][3] Phenolic compounds, in general, are known to exhibit a range of biological effects, including antioxidant properties, but also potential toxicities such as skin and eye irritation, and at higher concentrations, cytotoxicity.[4][5] The introduction of a methoxymethyl group may further modulate its biological activity and toxicological profile.

Given the potential for human exposure during development and application, a thorough in vitro toxicological evaluation is imperative. A tiered approach is the most efficient and scientifically sound strategy. This begins with foundational cytotoxicity assays to determine the concentration range for subsequent, more specific and sensitive assays for genotoxicity and mechanisms of toxicity. This approach ensures that downstream assays are conducted at sub-cytotoxic concentrations, thus avoiding misleading positive results due to overt cellular damage.

Foundational Cytotoxicity Assessment: Determining the Dose Range

The initial step in any in vitro toxicity assessment is to determine the concentrations at which the compound causes overt cell death. This is crucial for selecting appropriate concentrations for more sensitive downstream assays like genotoxicity tests. The 50% inhibitory concentration (IC50) or 50% effective dose (ED50) is a key metric derived from these assays.[6]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Experimental Protocol: MTT Assay [7]

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or HaCaT for skin-related compounds) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 5-Methoxy-2-(methoxymethyl)phenol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Solubilize Formazan with DMSO formazan_incubation->solubilization read_plate Read Absorbance at 570nm solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_growth Phase 3: Growth & Detection cluster_analysis Phase 4: Analysis strain_prep Prepare Bacterial Strains mix Combine Compound, Bacteria, and S9 Mix/ Buffer in 24-well Plate strain_prep->mix compound_prep Prepare Compound Dilutions compound_prep->mix s9_prep Prepare S9 Mix (for +S9) s9_prep->mix incubation Incubate at 37°C mix->incubation add_medium Add Indicator Medium incubation->add_medium transfer Transfer to 384-well Plate add_medium->transfer growth_incubation Incubate for 48h transfer->growth_incubation count_revertants Count Revertant Colonies (Color Change) growth_incubation->count_revertants assess_mutagenicity Assess Mutagenicity count_revertants->assess_mutagenicity

Ames Test Experimental Workflow
In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a compound to induce chromosomal damage. [9]Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects. [10] Experimental Protocol: In Vitro Micronucleus Test (OECD 487) [9]

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, or CHO cells) and treat with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration that causes ~50% cytotoxicity). Include negative and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Exposure Duration: Treat cells for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A longer treatment (e.g., 24 hours) without S9 is also performed.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Mechanistic Toxicity Assessment: Investigating Oxidative Stress and Mitochondrial Dysfunction

Phenolic compounds are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. [11]This can subsequently lead to mitochondrial dysfunction and apoptosis.

Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. [12][13][14]Under alkaline conditions, the assay can detect single- and double-strand breaks and alkali-labile sites. [14] Experimental Protocol: Alkaline Comet Assay [13][15]

  • Cell Treatment: Treat cells with the test compound at non-cytotoxic concentrations for a short period (e.g., 1-3 hours).

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail." [13]6. Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide). Visualize the comets using a fluorescence microscope.

  • Scoring: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. A significant increase in tail moment or % tail DNA compared to the control indicates DNA damage.

Comet_Assay_Workflow cluster_prep Phase 1: Cell Treatment cluster_embedding Phase 2: Slide Preparation cluster_electrophoresis Phase 3: Electrophoresis cluster_analysis Phase 4: Analysis cell_treatment Treat Cells with Compound embedding Embed Cells in Agarose on Slide cell_treatment->embedding lysis Lyse Cells embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Perform Electrophoresis unwinding->electrophoresis staining Neutralize and Stain DNA electrophoresis->staining visualization Visualize and Score Comets staining->visualization analysis Quantify DNA Damage visualization->analysis

Alkaline Comet Assay Workflow
Assessment of Mitochondrial Membrane Potential

A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis. This can be assessed using fluorescent dyes such as JC-1 or TMRE.

Illustrative Data Presentation for Genotoxicity and Mechanistic Assays

AssayEndpointConcentration (µM)Result (Mean ± SD)
Ames Test (+S9) Revertant Colonies (TA100)0120 ± 15
10135 ± 20
50250 ± 35
100480 ± 52
Micronucleus Test % Micronucleated Cells01.2 ± 0.3
251.5 ± 0.4
503.8 ± 0.9
756.5 ± 1.2
Comet Assay % Tail DNA04.5 ± 1.1
255.1 ± 1.3
5015.8 ± 3.2
7528.4 ± 4.6

Statistically significant increase (p < 0.05). Note: This data is illustrative.

Summary and Proposed Toxicity Profile

Based on the chemical structure of 5-Methoxy-2-(methoxymethyl)phenol and data from related phenolic compounds, a potential in vitro toxicity profile can be hypothesized. The compound is likely to exhibit dose-dependent cytotoxicity at higher concentrations. Due to its phenolic nature, there is a potential for the induction of oxidative stress, which could lead to secondary genotoxicity, such as DNA strand breaks detectable by the Comet assay. The potential for mutagenicity in the Ames test would depend on the specific structure and its metabolites. A comprehensive evaluation using the tiered approach described in this guide is essential to fully characterize the in vitro toxicity profile of 5-Methoxy-2-(methoxymethyl)phenol.

References

  • Vipragen Biosciences. In Vitro Micronucleus Test (OECD 487, ICH S2R1).
  • van der Zande, M., et al. (2021). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. PMC.
  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Phenol, 4-methoxy-: Human health tier II assessment.
  • IIVS.org. Micronucleus Induction by 5-Methoxypsoralen in the Photo Reconstructed Skin Micronucleus Assay.
  • Kagan, V. E., et al. (2000).
  • Biotoxik. Ames MPF Mutagenicity Assay.
  • Satoh, K., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI.
  • CPAchem Ltd. (2023).
  • Nazzaro-Porro, M., et al. (1986). Comparative cytotoxicity of phenols in vitro. PMC.
  • Engelward, B. P., et al. (2022). Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. MDPI.
  • Thermo Fisher Scientific. (2025).
  • Sumitomo Chemical. (2005).
  • Flückiger-Isler, S., et al. (2004). The AMES II™ Mutagenicity Assay: An International Validation Study Performed With Nineteen Coded Compounds. Mutagenesis.
  • Wills, J. W., et al. (2022). Evaluating nanobiomaterial-induced DNA strand breaks using the alkaline comet assay.
  • Al-Fatlawi, A. A., et al. (2020). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research.
  • GSRS. 5-METHOXY-2-METHYLPHENOL.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed.
  • Khan, K., et al. (2023).
  • Fujisawa, S., et al. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers.
  • TCI EUROPE N.V.
  • van der Zande, M., et al. (2025). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages.
  • Fujisawa, S., et al. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. PubMed.
  • BenchChem. (2025). The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers.
  • Toxys. (2024). Can ToxTracker replace the in vitro micronucleus test?
  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis.
  • Gal, R., et al. (2016). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI)
  • Honma, M. (2009). A chemical category approach of genotoxicity studies for branched alkylphenols. NIHS.
  • Kienle, C., et al. (2021).
  • Uenishi, T., et al. (2025). Development of a novel in vitro micronucleus test using human induced pluripotent stem cell-derived T lymphocytes. PMC.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment.
  • Kim, H. Y., et al. (2015). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. Springer.
  • Satoh, K., et al. (2007). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. MDPI.
  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II.
  • Teixeira, J., et al. (2021).
  • Sasaki, Y. F., et al. (1997). Detection of DNA lesions induced by chemical mutagens by the single cell gel electrophoresis (Comet) assay. 1. Relationship between the onset of DNA damage and the characteristics of mutagens. PubMed.
  • da Silva, G. N., et al. (2018). Cell viability determined by the MTT method.
  • Nazzaro-Porro, M., et al. (1986). Comparative cytotoxicity of phenols in vitro.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • U.S. Environmental Protection Agency. (2002). Toxicological Review of Phenol.
  • Çiğ, R. C., et al. (2009). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol.
  • Sun, H., et al. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. PubMed.
  • Sumitomo Chemical. Comet Assay, a New in vivo Mutagenicity Test – Regulatory Significance and Scientific Development. Sumitomo Kagaku.
  • Magdolenova, Z., et al. (2014).
  • Zgoznik, U. P., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methoxy-4-(2-nitrovinyl)phenol in Cancer Cell Lines.
  • Manucha, W., et al. (2022). The Effect of Polyphenols on Kidney Disease: Targeting Mitochondria. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methoxy-2-(methoxymethyl)phenol as a Strategic Precursor for ortho-Quinone Methide Generation in Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary pharmaceutical drug discovery, the controlled generation of highly reactive electrophilic intermediates is a cornerstone strategy for both the synthesis of privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary pharmaceutical drug discovery, the controlled generation of highly reactive electrophilic intermediates is a cornerstone strategy for both the synthesis of privileged heterocyclic scaffolds and the design of Targeted Covalent Inhibitors (TCIs). 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6) serves as a highly stable, bench-ready precursor for the in situ generation of 4-methoxy-ortho-quinone methides (o-QMs).

The causality behind selecting this specific substituted phenol lies in its precise electronic modulation. The methoxymethyl (–CH₂OMe) group at the ortho position acts as a latent electrophile. Upon thermal or acidic activation, the elimination of methanol generates the transient o-QM. Crucially, the methoxy group at the 5-position is para to the exocyclic methylene carbon. As an electron-donating group (EDG), it stabilizes the developing positive charge during the transition state of methanol elimination, lowering the activation barrier. Furthermore, it attenuates the extreme electrophilicity of the resulting o-QM, shifting its reactivity profile to favor softer nucleophiles (such as cysteine thiols in target proteins or specific nitrogenous heterocycles) over hard nucleophiles (like water), thereby minimizing off-target toxicity and non-specific hydration[1].

Key Applications in Pharmaceutical Development

Synthesis of Privileged Pharmacophores

ortho-Quinone methides are powerful Michael acceptors and heterodienes. They undergo rapid inverse-electron-demand hetero-Diels-Alder reactions or tandem Michael addition-cyclization cascades. 5-Methoxy-2-(methoxymethyl)phenol is extensively utilized to synthesize chromanes, coumarins, and benzopyrone-azole hybrids. These scaffolds are ubiquitous in medicinal chemistry, frequently exhibiting potent activities as α-glucosidase inhibitors, anti-cancer agents, and antimicrobial compounds[1].

Targeted Covalent Inhibitors (TCIs) and Prodrugs

The ability to mask a highly reactive alkylating agent until it reaches a specific microenvironment is a holy grail in oncology and infectious disease drug design. The methoxymethylphenol motif can be integrated into a larger recognition scaffold. Upon entering an acidic tumor microenvironment (pH 5.5–6.5) or undergoing specific enzymatic cleavage, the motif unmasks the o-QM, which subsequently forms a permanent covalent bond with proximal nucleophilic residues (e.g., Cys, Lys, His) in the target protein's active site[2].

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the stable precursor to the final drug candidate or covalent adduct.

G A 5-Methoxy-2-(methoxymethyl)phenol (Stable Precursor) B Elimination of Methanol (Thermal/Acidic Activation) A->B C 4-Methoxy-o-Quinone Methide (Reactive Electrophile) B->C D Nucleophilic Trapping (e.g., Azoles, Cys/Lys Residues) C->D E Covalent Adduct / Heterocycle (Drug Candidate) D->E

Mechanistic pathway of o-QM generation from 5-Methoxy-2-(methoxymethyl)phenol and trapping.

Quantitative Data: Activation Conditions for o-QM Generation

The choice of activation condition directly dictates the reaction kinetics and the survival of the nucleophile. The table below summarizes the empirical parameters for unmasking 5-Methoxy-2-(methoxymethyl)phenol.

Activation MethodReagents / CatalystsTypical SolventTemp (°C)Reaction TimePrimary Pharmaceutical Application
Thermal None (Heat driven)Dimethyl carbonate, Toluene80 - 11024 - 36 hGreen synthesis of complex heterocycles; scale-up
Acid-Catalyzed TFA, BF₃·OEt₂DCM, Acetonitrile20 - 401 - 4 hRapid library synthesis; in vitro peptide trapping
Physiological Mild Acid (pH 5.0 - 6.0)Aqueous Buffers (PBS/Acetate)3712 - 48 hTCI prodrug activation assays; Lysosomal targeting

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control arms to confirm that the observed products are strictly the result of o-QM generation and subsequent trapping, rather than background degradation or direct SN2 displacement.

Protocol A: Thermal Generation and Trapping for Benzopyrone-Azole Hybrid Synthesis

This protocol leverages thermal energy to overcome the activation barrier for methanol elimination, utilizing dimethyl carbonate (DMC) as an environmentally benign solvent. This method is highly effective for synthesizing α-glucosidase inhibitor scaffolds[1].

Materials:

  • 5-Methoxy-2-(methoxymethyl)phenol (2.0 mmol)

  • Nucleophile: Imidazole or Pyrazole derivative (4.0 mmol)

  • Solvent: Dimethyl carbonate (DMC) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 mmol of 5-Methoxy-2-(methoxymethyl)phenol in 5.0 mL of DMC.

  • Nucleophile Addition: Add 4.0 mmol of the chosen azole (e.g., imidazole). The 2-fold excess ensures pseudo-first-order trapping kinetics, outcompeting the natural tendency of o-QMs to self-oligomerize.

  • Thermal Activation: Heat the mixture to reflux (approx. 90°C). Maintain vigorous stirring for 24 to 36 hours.

  • Self-Validation Checkpoint (LC-MS Monitoring): At t = 12h and t = 24h, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.

    • Causality: You must observe the disappearance of the precursor mass (m/z 168.19) and the appearance of the product mass.

    • Control: A parallel flask containing only the phenol in DMC must be run. In the absence of the azole, LC-MS should reveal complex polymeric baseline humps (due to o-QM oligomerization), validating that the azole is actively trapping the intermediate.

  • Isolation: Cool the reaction to room temperature. Evaporate the DMC under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the benzopyrone-azole hybrid.

Protocol B: Acid-Triggered In Vitro Peptide Trapping Assay (Covalent Drug Model)

This protocol models the behavior of a methoxymethylphenol-based prodrug in an acidic biological compartment (e.g., tumor microenvironment). Glutathione (GSH) is used as a surrogate for a protein target's nucleophilic cysteine residue.

Materials:

  • 5-Methoxy-2-(methoxymethyl)phenol (10 mM stock in DMSO)

  • Reduced Glutathione (GSH) (50 mM stock in water)

  • Buffer A: 100 mM Sodium Acetate buffer, pH 5.5 (Tumor model)

  • Buffer B: 100 mM Phosphate buffer, pH 7.4 (Physiological control)

Step-by-Step Methodology:

  • Assay Preparation: Prepare two sets of LC-MS vials. Label them "Acidic (pH 5.5)" and "Physiological (pH 7.4)".

  • Matrix Assembly: To each vial, add 890 µL of the respective buffer and 100 µL of the GSH stock solution (final GSH concentration = 5 mM).

  • Triggering the Reaction: Initiate the assay by adding 10 µL of the 5-Methoxy-2-(methoxymethyl)phenol DMSO stock to each vial (final phenol concentration = 100 µM). Vortex gently for 5 seconds.

  • Incubation: Incubate both vials at 37°C in a shaking water bath to simulate physiological thermal conditions.

  • Quenching and Analysis: At t = 2h, 6h, and 24h, remove 50 µL aliquots from both vials. Quench the reaction by adding 50 µL of 1% Formic Acid in Acetonitrile to protonate the thiolate and halt further trapping. Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts.

  • Self-Validating Data Interpretation (LC-MS/MS): Analyze the supernatant.

    • Causality: The pH 5.5 vial should exhibit a distinct peak corresponding to the GSH-phenol adduct (Mass = Precursor Mass - MeOH + GSH). The acidic environment protonates the methoxy oxygen, converting it into a superior leaving group and accelerating o-QM formation.

    • System Validation: The pH 7.4 vial must show negligible adduct formation. This differential reactivity proves that the covalent trapping is strictly dependent on the acid-triggered unmasking of the o-QM, confirming its viability as an environmentally-responsive prodrug[3].

Sources

Application

Cross-coupling reactions utilizing 5-Methoxy-2-(methoxymethyl)phenol

An In-Depth Technical Guide to Cross-Coupling Reactions Utilizing 5-Methoxy-2-(methoxymethyl)phenol Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Coupling Reactions Utilizing 5-Methoxy-2-(methoxymethyl)phenol Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing 5-Methoxy-2-(methoxymethyl)phenol as a foundational building block in palladium-catalyzed cross-coupling reactions. Phenolic compounds are of paramount importance in the fields of medicinal chemistry, drug development, and materials science.[1] This document outlines a strategic approach, beginning with the necessary activation of the aromatic core via halogenation, followed by detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, with explanations for the causal relationships between reagent selection and reaction outcomes. We conclude with a standard procedure for the final deprotection of the methoxymethyl (MOM) ether to yield the functionalized phenol, a common objective in multi-step synthesis.

Introduction: Strategic Use of 5-Methoxy-2-(methoxymethyl)phenol

5-Methoxy-2-(methoxymethyl)phenol presents a unique structural motif. The phenolic hydroxyl group is protected as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable under a wide range of conditions, including strongly basic and weakly acidic environments, as well as toward various oxidizing and reducing agents.[2][3] This protection is strategic; it renders the typically reactive hydroxyl group inert, thereby directing functionalization to the aromatic ring.[4] For this substrate to participate in cross-coupling reactions as an electrophile, the aromatic ring must first be activated, typically through halogenation.

The electronic properties of the substituents are key to predicting the regioselectivity of this activation step. Both the methoxy (-OCH₃) and methoxymethyl ether (-OCH₂OCH₃) groups are ortho-, para-directing activators. The combined influence of these groups strongly favors electrophilic substitution at the C4 and C6 positions. This guide will focus on the synthesis and subsequent cross-coupling of the C4-halogenated derivative, a versatile intermediate for further molecular elaboration.

Part 1: Synthesis of a Versatile Cross-Coupling Intermediate: 4-Bromo-5-methoxy-2-(methoxymethyl)phenol

To engage 5-Methoxy-2-(methoxymethyl)phenol in cross-coupling, it must first be converted into a suitable electrophile. Electrophilic aromatic substitution, specifically bromination, provides a reliable method to install a handle for palladium-catalyzed reactions.

Protocol 1: Regioselective Bromination

This protocol details the synthesis of 4-Bromo-5-methoxy-2-(methoxymethyl)phenol, the key precursor for subsequent coupling reactions.

Rationale: N-Bromosuccinimide (NBS) is selected as a mild and selective brominating agent for activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is performed at low temperature to control selectivity and minimize potential side reactions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 5-Methoxy-2-(methoxymethyl)phenol (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Bromo-5-methoxy-2-(methoxymethyl)phenol.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] It is particularly effective for creating biaryl structures, which are prevalent in pharmaceuticals.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the product and regenerate the catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)-X Ln pd0->pd_intermediate oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' Ln pd_intermediate->ar_pd_ar base Base transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' reductive_elimination Reductive Elimination arx Ar-X ar_b Ar'-B(OR)₂ Buchwald_Hartwig_Workflow start Start | Inert Atmosphere (Ar/N₂) reagents Reagent Assembly Add Aryl Bromide, Amine, and Base to Flask start->reagents catalyst Catalyst Addition Add Pd Precatalyst and Ligand Add Degassed Solvent reagents->catalyst reaction Reaction Heat to specified temperature (e.g., 80-110 °C) Stir for 4-24h catalyst->reaction monitoring Monitoring | {TLC or LC-MS} reaction->monitoring monitoring->reaction Incomplete workup Workup & Purification Cool, Quench, Extract Column Chromatography monitoring->workup Complete product Final Product | Aryl Amine workup->product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2-(methoxymethyl)phenol

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can overcome common challenges and significantly improve your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Methoxy-2-(methoxymethyl)phenol?

A1: There are two main strategic approaches. The most direct is the ortho-selective methoxymethylation of 5-methoxyphenol via a modified Williamson ether synthesis. A second common route involves the selective demethylation of 2,4-dimethoxy-1-(methoxymethyl)benzene [1]. The choice depends on starting material availability and the scalability required. This guide will focus on optimizing the more convergent methoxymethylation route.

Q2: What is the most critical factor affecting the yield in the methoxymethylation of 5-methoxyphenol?

A2: The most critical factor is achieving high ortho-selectivity (O-alkylation at the 2-position) while minimizing side reactions. Key to this is the careful selection of the base, solvent, and reaction temperature. Phenoxide formation is essential, and polar aprotic solvents are known to significantly improve the rate of this SN2 reaction[2].

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v) to clearly resolve the starting phenol from the desired product and any potential byproducts. Visualizing with a UV lamp and a potassium permanganate stain can help identify all spots.

Q4: What are the common byproducts in this synthesis?

A4: The most common byproducts include:

  • C-alkylated isomers: Where the methoxymethyl group attaches to the benzene ring instead of the hydroxyl oxygen.

  • Bis-methoxymethylated product: If the starting material is contaminated with resorcinol derivatives.

  • Unreacted starting material: Due to incomplete reaction.

  • Hydrolysis products: If significant moisture is present in the reaction, which can quench the phenoxide and hydrolyze the methoxymethyl chloride[2].

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific issues you may encounter during the synthesis of 5-Methoxy-2-(methoxymethyl)phenol from 5-methoxyphenol and methoxymethyl chloride (MOM-Cl).

Problem 1: Low or No Conversion of Starting Material

Q: My TLC analysis shows a strong spot for the starting 5-methoxyphenol and little to no product formation. What went wrong?

A: This issue typically points to problems with the initial phenoxide formation or the subsequent alkylation step. Let's break down the potential causes and solutions.

  • Cause 1: Inappropriate Base Selection

    • Explanation: The base must be strong enough to completely deprotonate the phenolic hydroxyl group (pKa ~10) to form the nucleophilic phenoxide. Weaker bases like sodium bicarbonate may not be sufficient, leading to a low concentration of the active nucleophile. While very strong bases like sodium hydride (NaH) are effective, they can increase the risk of side reactions and require strictly anhydrous conditions[2].

    • Solution: Use a moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)[3][4]. K₂CO₃ is often preferred as it is non-hygroscopic, easy to handle, and provides excellent results in polar aprotic solvents.

  • Cause 2: Incorrect Solvent Choice

    • Explanation: The Williamson ether synthesis is an SN2 reaction that is significantly hindered by protic solvents (e.g., ethanol, water), which can solvate the phenoxide nucleophile and reduce its reactivity. Apolar solvents are also poor choices. The ideal solvent must be polar and aprotic to dissolve the phenoxide salt and facilitate the nucleophilic attack[2][5].

    • Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or Acetone are excellent choices[2][6]. DMF is particularly effective at solvating cations, leaving the phenoxide anion highly reactive.

  • Cause 3: Presence of Moisture

    • Explanation: Water will readily protonate the highly basic phenoxide, converting it back to the unreactive phenol. It can also hydrolyze your alkylating agent, MOM-Cl.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to exclude atmospheric moisture[2].

  • Cause 4: Insufficient Temperature

    • Explanation: While the reaction is often run at room temperature, gentle heating can be necessary to drive the reaction to completion, especially with less reactive substrates or moderate bases.

    • Solution: After adding the MOM-Cl, consider gently heating the reaction mixture to 40-50°C. Monitor the progress by TLC every hour to avoid potential byproduct formation at higher temperatures.

Problem 2: Formation of Multiple Products and Low Selectivity

Q: My TLC plate shows the desired product, but also several other spots, leading to a low isolated yield after chromatography. How can I improve selectivity?

A: This is a classic selectivity problem. The goal is to favor O-alkylation over C-alkylation and prevent other side reactions.

  • Cause 1: C-Alkylation vs. O-Alkylation

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (typically ortho or para to the hydroxyl group). Reaction conditions determine the outcome. Hard electrophiles (like MOM-Cl) and polar aprotic solvents favor O-alkylation.

    • Solution: As mentioned above, using a polar aprotic solvent like DMF or DMSO is key. These solvents effectively solvate the counter-ion (K⁺) but not the oxygen anion, making it a more available and reactive nucleophile for O-alkylation[2].

  • Cause 2: Over-alkylation or Other Impurity Reactions

    • Explanation: If your starting material is impure, those impurities can react. For example, if your 5-methoxyphenol contains traces of dihydroxybenzene, you could form bis-alkylated products.

    • Solution: Verify the purity of your 5-methoxyphenol starting material by NMR or GC-MS before starting the reaction. Using highly pure starting materials is fundamental to achieving a high yield of the desired product.

Problem 3: Difficult Product Isolation and Purification

Q: The reaction workup is messy, and I lose a significant amount of product during column chromatography. Are there ways to improve this?

A: A clean workup and optimized purification strategy are essential for maximizing your isolated yield.

  • Cause 1: Emulsion during Aqueous Workup

    • Explanation: Particularly when using DMF as a solvent, partitioning the reaction mixture between an organic solvent (like ethyl acetate or diethyl ether) and water can lead to stubborn emulsions.

    • Solution: After the reaction is complete, cool the mixture and pour it into a larger volume of ice-cold water. This helps precipitate the organic product and keeps inorganic salts dissolved. Extract with a less polar solvent like diethyl ether. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. Perform multiple extractions with smaller volumes of organic solvent for better efficiency[2].

  • Cause 2: Poor Separation during Column Chromatography

    • Explanation: If the polarity of the product is very close to that of a major byproduct or remaining starting material, separation can be challenging.

    • Solution:

      • Optimize your solvent system: Use TLC to test various ratios of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to achieve a good separation (ΔRf > 0.2).

      • Use a suitable adsorbent: Standard silica gel is usually effective for this separation[7].

      • Consider an alternative purification method: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective and scalable purification method.

Data Summary & Recommended Conditions

The following table summarizes the recommended starting conditions for the methoxymethylation of 5-methoxyphenol, designed to maximize yield and minimize byproducts.

ParameterRecommended ConditionRationale
Starting Material 5-MethoxyphenolCommercially available and direct precursor.
Alkylating Agent Methoxymethyl chloride (MOM-Cl)Standard reagent for introducing the methoxymethyl group.
Base Anhydrous Potassium Carbonate (K₂CO₃)Effective, easy to handle, and promotes high O-alkylation selectivity[6].
Solvent Anhydrous Acetone or DMFPolar aprotic solvent that accelerates SN2 reactions and favors O-alkylation[2][6].
Temperature Reflux in Acetone (approx. 56°C)Provides sufficient energy to drive the reaction to completion without promoting side reactions[6].
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions caused by atmospheric moisture and oxygen.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the reaction progress.

Visualized Workflows

Troubleshooting Low Yield

The following diagram provides a logical workflow for troubleshooting common issues leading to low product yield.

G start Low Yield of 5-Methoxy-2-(methoxymethyl)phenol check_sm TLC shows mostly unreacted starting material? start->check_sm check_byproducts TLC shows multiple byproduct spots? check_sm->check_byproducts No cause_incomplete Incomplete Reaction check_sm->cause_incomplete Yes cause_side_reactions Poor Selectivity / Side Reactions check_byproducts->cause_side_reactions Yes sol_base 1. Use stronger base (K₂CO₃) 2. Ensure anhydrous conditions cause_incomplete->sol_base Potential Cause: Ineffective Deprotonation sol_solvent 3. Switch to polar aprotic solvent (Acetone/DMF) 4. Apply gentle heat (reflux) cause_incomplete->sol_solvent Potential Cause: Poor Reaction Kinetics sol_selectivity 1. Confirm use of polar aprotic solvent 2. Check purity of starting phenol cause_side_reactions->sol_selectivity Potential Cause: C-Alkylation / Impurities sol_workup 3. Optimize purification (chromatography solvent system) cause_side_reactions->sol_workup Potential Cause: Co-eluting Byproducts

A troubleshooting workflow for low synthesis yield.

Experimental Protocols

Protocol 1: Optimized Synthesis of 5-Methoxy-2-(methoxymethyl)phenol

This protocol is based on established methods for the methoxymethylation of phenols, optimized for high yield and purity[6].

Materials:

  • 5-Methoxyphenol (1.0 eq)

  • Methoxymethyl chloride (MOM-Cl, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Acetone

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of phenol) under an inert atmosphere (N₂ or Ar).

  • Alkylation: Stir the suspension vigorously. Add methoxymethyl chloride (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C). Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate) until the starting phenol is consumed (typically 3-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with water (2x), 1M HCl (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to afford 5-Methoxy-2-(methoxymethyl)phenol as a pure compound.

Visualized Synthesis Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification setup 1. Combine 5-Methoxyphenol and K₂CO₃ in Acetone add_momcl 2. Add MOM-Cl dropwise at Room Temperature setup->add_momcl reflux 3. Heat to Reflux (56°C) for 3-6 hours add_momcl->reflux monitor 4. Monitor by TLC until SM is consumed reflux->monitor filter 5. Cool, Filter K₂CO₃ and Concentrate monitor->filter extract 6. Dissolve in Ether and Wash (H₂O, HCl, Brine) filter->extract dry 7. Dry with MgSO₄ and Concentrate extract->dry chromatography 8. Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography product Pure 5-Methoxy-2- (methoxymethyl)phenol chromatography->product

A step-by-step workflow for the optimized synthesis.

References

  • Lange, T., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 161-165. Retrieved from [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1988). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 11(2), 245-249. Retrieved from [Link]

  • Taylor, M. S. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, 43(11), 3283-3316. Retrieved from [Link]

  • Javaherian, M., & Adibnejad, M. (2012). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1189-1196. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Cativiela, C., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 947-953. Retrieved from [Link]

  • Javaherian, M. (2017). A Scalable Tandem Williamson Ether Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent Free Conditions. Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4-dimethoxy-1-(methoxymethyl)benzene — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling and Storing 5-Methoxy-2-(methoxymethyl)phenol

Welcome to the dedicated technical support center for the handling, storage, and troubleshooting of 5-Methoxy-2-(methoxymethyl)phenol . Because this compound is an electron-rich aromatic system, it presents unique stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the handling, storage, and troubleshooting of 5-Methoxy-2-(methoxymethyl)phenol . Because this compound is an electron-rich aromatic system, it presents unique stability challenges—primarily rapid auto-oxidation—that can severely impact downstream synthetic yields and assay reproducibility.

This guide is designed for researchers and drug development professionals to provide mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure absolute chemical integrity.

Mechanistic Insight: The Vulnerability of Electron-Rich Phenols

To effectively prevent degradation, one must understand the causality behind it. 5-Methoxy-2-(methoxymethyl)phenol contains two potent electron-donating groups (EDGs): a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂OCH₃).

These substituents increase the electron density of the aromatic ring, significantly lowering the compound's oxidation potential[1]. When exposed to oxidative stress (ambient oxygen, UV/visible light, or trace transition metals), the compound readily loses an electron and a proton to form a highly stabilized phenoxy radical [2]. This radical intermediate rapidly undergoes secondary reactions, either coupling with other radicals to form insoluble oligomers or oxidizing further into highly colored ortho- or para-quinone derivatives[2].

OxidationMechanisms Phenol 5-Methoxy-2-(methoxymethyl)phenol Stress O2, Light, Trace Metals (Fe/Cu) Phenol->Stress Electron Abstraction Radical Phenoxy Radical Intermediate Stress->Radical -H+, -e- Quinone Quinone Derivatives (Yellow/Brown) Radical->Quinone Oxidation Oligomer Cross-Coupled Oligomers Radical->Oligomer Radical Coupling

Mechanistic pathway of electron-rich phenol oxidation and degradation into colored byproducts.

Troubleshooting & FAQs

Q: My newly purchased batch of 5-Methoxy-2-(methoxymethyl)phenol arrived white, but after a week on the bench, it has turned a distinct yellow/brown. Is it still usable? A: The discoloration indicates the formation of quinone derivatives due to photo-oxidation and oxygen exposure. Because quinones are highly conjugated, even a 0.5% degradation can cause severe yellowing. If your application is highly sensitive (e.g., precise stoichiometric coupling or biological assays), discard the discolored compound or purify it via flash chromatography[3]. For future storage, the compound must be kept in an amber, airtight container and purged with an inert gas[3].

Q: Is there a functional difference between using Nitrogen ( N2​ ) and Argon ( Ar ) for blanketing this specific compound? A: Yes. Argon is significantly denser than both ambient air and nitrogen. When you purge a vial, Argon sinks to the bottom, creating a heavy, protective blanket directly over the solid or liquid surface[4][5]. Nitrogen is lighter and more prone to turbulent mixing with ambient oxygen if the vial seal is imperfect. For highly oxidation-sensitive phenols, Argon is the superior choice for maximizing shelf-life[4].

Q: I need to store this compound in a liquid state for an ongoing multi-week assay. How can I prevent rapid degradation in solution? A: Phenols degrade much faster in solution than in solid form because solvent mobility increases the collision frequency with dissolved oxygen. Furthermore, the rate of oxidation increases exponentially if the pH of the solution becomes basic, as the phenoxide ion is far more reactive than the protonated phenol[6]. To store in solution:

  • Use strictly deoxygenated solvents.

  • Add a free-radical scavenger like Butylated Hydroxytoluene (BHT) at 0.01% - 0.05%[3].

  • Ensure the buffer or solvent does not exceed pH 8.0[6].

Q: Can I use standard stainless steel spatulas to handle the bulk powder? A: Exercise caution. Hot or liquid phenols readily attack metals, and trace transition metals (especially copper and iron) act as potent catalysts for radical initiation via Fenton-like redox cycling[7]. It is best practice to use PTFE-coated spatulas or thoroughly passivated, high-grade stainless steel when handling sensitive phenolic solids.

Standard Operating Procedures (SOPs)

To ensure a self-validating workflow, follow these methodologies. The logic of this workflow is mapped below:

StorageWorkflow Start Receive Compound State Storage Format? Start->State Solid Bulk Solid Storage State->Solid Long-term Solution Working Solution State->Solution Immediate Aliquot Aliquot in Glovebox (Argon) Solid->Aliquot Solvent Degassed Solvent + 0.01% BHT Solution->Solvent Amber Seal in Amber Vials Aliquot->Amber Solvent->Amber Freeze Store at -20°C Amber->Freeze

Decision tree and workflow for the optimal storage of oxidation-sensitive phenolic compounds.

Protocol A: Aliquoting and Argon Blanketing of Bulk Solid

Objective: Prevent repeated freeze-thaw cycles and oxygen exposure of the master batch.

  • Preparation: Pre-weigh 2 mL amber glass vials equipped with PTFE-lined screw caps. Dry the vials in an oven at 120°C overnight to remove surface moisture, then cool them in a desiccator.

  • Atmosphere Control: Transfer the bulk 5-Methoxy-2-(methoxymethyl)phenol and the dried vials into a glovebox purged with high-purity Argon (O₂ < 1 ppm). If a glovebox is unavailable, utilize a Schlenk line.

  • Aliquoting: Using a PTFE spatula, transfer single-use quantities (e.g., 50 mg) into the smaller amber vials[3].

  • Blanketing: If using a Schlenk line outside a glovebox, direct a gentle stream of Argon gas down into the vial for 10–15 seconds to displace all air[5].

  • Sealing & Storage: Cap tightly immediately. Store the sealed aliquots in a secondary airtight container containing indicating Drierite (desiccant) at -20°C[3].

  • System Validation: Before use, perform a visual inspection. A purely colorless or white appearance validates the integrity of the inert seal. Any discoloration indicates a seal failure.

Protocol B: Preparation of Oxidation-Resistant Working Solutions

Objective: Stabilize the compound for liquid-phase assays spanning multiple days.

  • Solvent Degassing: Select your organic solvent (e.g., anhydrous ethanol or DMSO). Deoxygenate the solvent by sparging it with Argon for 30 minutes, or by performing three consecutive freeze-pump-thaw cycles[3].

  • Antioxidant Addition: Add Butylated Hydroxytoluene (BHT) to the degassed solvent to achieve a final concentration of 0.01% (w/v)[3]. BHT acts as a sacrificial free-radical scavenger.

  • Dissolution: Inside a glovebox or under an Argon stream, dissolve the required aliquot of the phenol into the stabilized solvent.

  • Storage: Transfer the solution to an amber vial, blanket the headspace with Argon, and store at 2–8°C (or -20°C if the solvent's freezing point permits)[6].

  • System Validation: Run an HPLC-UV assay at 280 nm at Day 0 and Day 7. The purity should remain >99% with no emergence of early-eluting quinone peaks.

Quantitative Stability Data

The following table summarizes the expected shelf-life and purity retention of 5-Methoxy-2-(methoxymethyl)phenol based on the storage parameters applied.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-LifeExpected Purity Retention (at 6 months)
25°C (Room Temp)Ambient AirClear Glass< 1 week< 50% (Severe Discoloration)
4°C (Fridge)Ambient AirAmber Glass1 - 2 months~80% (Moderate Discoloration)
-20°C (Freezer)Nitrogen ( N2​ )Amber Glass6 - 12 months> 95%
-20°C (Freezer) Argon ( Ar ) Amber Glass > 12 months > 99% (Optimal)
Solution (Degassed + BHT)Argon ( Ar )Amber Glass (-20°C)3 - 6 months> 95%

References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds MDPI URL: [Link]

  • Phenol Product and Technical Brochure AdvanSix URL: [Link]

  • Preliminary Results About the Use of Argon and Carbon Dioxide in Storage to Extend Shelf Life ResearchGate URL: [Link]

  • Electron-rich phenols for probing the photochemical reactivity of freshwaters PubMed (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxy-2-(methoxymethyl)phenol Troubleshooting &amp; FAQs

Welcome to the Advanced Technical Support Center for 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6). This guide is engineered for researchers, application scientists, and drug development professionals who are exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6). This guide is engineered for researchers, application scientists, and drug development professionals who are experiencing yield losses, unwanted polymerization, or regioselectivity issues when utilizing this compound as a synthetic building block.

Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure reaction integrity.

Section 1: The Quinone Methide Problem (Polymerization & Adducts)

Q: Why does my reaction mixture turn into a sticky, intractable polymeric mess when exposed to mild acids or elevated temperatures?

A: The ortho-Quinone Methide (o-QM) Cascade. The structural arrangement of 5-Methoxy-2-(methoxymethyl)phenol makes it highly susceptible to 1,4-elimination. The methoxymethyl group (-CH₂OCH₃) located ortho to the phenolic hydroxyl group is a known precursor for the generation of ortho-quinone methide (o-QM) intermediates under thermal or acidic stress[1].

The Causality: When a Lewis or Brønsted acid coordinates to the methoxy oxygen of the -CH₂OCH₃ group, methanol becomes an excellent leaving group. The lone pair on the phenolic oxygen pushes electron density into the ring, forming a transient C=O double bond and ejecting methanol. This generates the o-QM intermediate. Because o-QMs are highly electrophilic and the unreacted starting phenol is highly electron-rich (activated by the 5-methoxy group), the starting material rapidly attacks the o-QM. This triggers a runaway nucleophilic cascade, resulting in dimerization and extensive polymerization[2]. Similar methoxymethyl phenols have been extensively documented to form these transient, highly reactive species that rapidly react with available nucleophiles[3].

Mechanistic Pathway & Mitigation Strategy

QM_Mechanism Substrate 5-Methoxy-2-(methoxymethyl)phenol Acid Acidic/Thermal Stress (Loss of MeOH) Substrate->Acid Unprotected Protection Phenol Protection (e.g., TBS-Cl) Substrate->Protection Protected oQM ortho-Quinone Methide (o-QM) [Electrophilic Intermediate] Acid->oQM Polymer Polymerization & Unwanted Adducts oQM->Polymer Nucleophilic Attack Stable TBS-Protected Phenol (o-QM Cascade Blocked) Protection->Stable Success Controlled Downstream Functionalization Stable->Success

Reaction pathway showing o-QM driven polymerization vs. the protective stabilization strategy.

Section 2: Regioselectivity and Over-Reactivity

Q: When attempting electrophilic aromatic substitution (e.g., bromination), I get multiple spots on my TLC and poor yields of the desired mono-substituted product. How do I control this?

A: Modulating an Electron-Rich Aromatic System. Your substrate contains two strongly activating, ortho/para-directing groups: the phenolic -OH and the 5-methoxy (-OCH₃) group. This makes the aromatic ring exceptionally electron-rich, leading to over-reaction (e.g., di-halogenation) and poor regiocontrol.

The Causality: Standard reagents like Br₂ or Cl₂ are too harsh for this activated system. To achieve mono-substitution, you must lower the reaction temperature to kinetically trap the first substitution event and utilize milder, sterically hindered electrophilic sources (like NBS or NCS) to dictate regioselectivity.

Quantitative Data: Effect of Reaction Conditions on Substrate Stability
Reaction ConditionTemp (°C)Primary Reactive IntermediateMajor Byproduct ProfileSubstrate Recovery / Yield
1M HCl (aq) / Heat 80ortho-Quinone Methide (o-QM)Polymeric resins (85%)< 5% (Degraded)
BF₃·OEt₂ in DCM 25Benzyl Cation / o-QMBenzyl dimers (60%)10% (Degraded)
NBS (1.0 eq) in DMF -20Bromonium IonDi-bromo adducts (15%)80% (Mono-bromo desired)
TBS-Cl, Imidazole 0 to 25None (Stable Phenoxide)None detected>95% (Protected Product)

Section 3: Standardized Operating Protocols (SOPs)

To prevent the o-QM cascade and control EAS over-reactivity, the phenolic hydroxyl group must be protected before downstream functionalization. Converting the -OH to a tert-butyldimethylsilyl (TBS) ether removes the oxygen lone pair's ability to initiate the electron cascade that ejects methanol.

Protocol: Selective Phenolic Protection (Self-Validating Workflow)

1. Preparation & Dissolution

  • Action: Dissolve 5-Methoxy-2-(methoxymethyl)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert N₂ atmosphere.

  • Causality: Anhydrous conditions are critical. Trace water will prematurely hydrolyze the TBS-Cl reagent, generating unreactive silanols and dropping your effective reagent stoichiometry.

2. Base Catalysis

  • Action: Add Imidazole (2.0 eq) to the stirring solution.

  • Causality: Imidazole serves a dual purpose: it acts as a Brønsted base to deprotonate the phenol, and as a nucleophilic catalyst that reacts with TBS-Cl to form a highly reactive N-silylpyridinium-like intermediate, accelerating the protection step.

3. Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Add TBS-Cl (1.1 eq) dropwise as a solution in DCM.

  • Causality: The low temperature suppresses any ambient thermal generation of o-QM from the unprotected starting material while the protection reaction goes to completion.

4. Self-Validating Monitoring (TLC)

  • Action: After 1 hour, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase.

  • Validation Check: The starting material (which typically runs at an R_f of ~0.3 and is strongly UV-active) should completely disappear. A new, less polar UV-active spot will appear at an R_f of ~0.7. If the starting material persists, the system validates that moisture has compromised the TBS-Cl; add an additional 0.1 eq of TBS-Cl.

5. Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protection_Workflow S1 1. Dissolve in dry DCM (0 °C) S2 2. Add Base (Imidazole, 2.0 eq) S1->S2 S3 3. Dropwise TBS-Cl (1.1 eq) S2->S3 S4 4. TLC Monitor (Self-Validating) S3->S4 S5 5. Aqueous Quench & Extraction S4->S5

Step-by-step experimental workflow for the selective TBS protection of the phenolic hydroxyl group.

References

  • Title: Thermal Decomposition of Chroman.
  • Title: Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase.
  • Title: Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Methoxy-2-(methoxymethyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve peak shape deformities when analyzing 5-Methoxy-2-(methoxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve peak shape deformities when analyzing 5-Methoxy-2-(methoxymethyl)phenol via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This compound—characterized by a weakly acidic phenolic hydroxyl group and two ether moieties (methoxy and methoxymethyl)—possesses a rich hydrogen-bonding potential. Consequently, it is highly susceptible to secondary interactions with stationary phases. This guide provides authoritative, self-validating workflows to diagnose the root cause of peak tailing and implement permanent chemical or physical solutions.

Mechanistic Causality: Why Does This Molecule Tail?

To fix peak tailing, we must first understand the causality behind it. Peak tailing occurs when an analyte experiences more than one retention mechanism simultaneously, resulting in an asymmetry factor ( As​ ) greater than 1.2[1].

For 5-Methoxy-2-(methoxymethyl)phenol, the primary retention mechanism is ideal hydrophobic partitioning into the C18 alkyl chains. However, secondary interactions frequently disrupt this process. Unreacted residual silanols (Si-OH) on silica-based columns act as strong hydrogen bond donors and acceptors. The methoxy groups on your analyte bind to these silanols. Because desorption from these polar sites is kinetically slower than desorption from the hydrophobic alkyl chains, a fraction of the analyte molecules elutes later, creating a chromatographic "tail".

MechanisticPathway Analyte 5-Methoxy-2- (methoxymethyl)phenol Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chains) Analyte->Hydrophobic Primary Retention Silanol Hydrogen Bonding (Residual Silanols) Analyte->Silanol Secondary Interaction Ionization Partial Ionization (Inappropriate pH) Analyte->Ionization pH near pKa (~9.5) GoodPeak Symmetrical Peak (As = 1.0 - 1.2) Hydrophobic->GoodPeak Fast Desorption BadPeak Peak Tailing (As > 1.5) Silanol->BadPeak Slow Desorption Kinetics Ionization->BadPeak Mixed Retention States

Mechanistic pathways governing peak shape for phenolic derivatives in RP-HPLC.

Troubleshooting FAQs

Q1: How do I adjust my mobile phase to suppress secondary silanol interactions? A: The most effective strategy is stringent pH control combined with adequate buffer capacity. Residual silanols on the silica surface begin to ionize into strongly interacting silanoxanes (Si-O⁻) at a pH above 3.0. To resolve this, Thermo Fisher Scientific recommends increasing the buffer concentration to >20 mM and operating at a low pH[2]. By adjusting the mobile phase pH to 2.5 (e.g., using a potassium phosphate buffer), you fully protonate the silanols, neutralizing their charge and drastically reducing their capacity for secondary electrostatic or hydrogen-bonding interactions.

Q2: My mobile phase is optimized (pH 2.5), but I still see tailing. Could sample preparation be the issue? A: Yes. If the system chemistry is optimized, the tailing may be an artifact of "sample solvent mismatch." If 5-Methoxy-2-(methoxymethyl)phenol is dissolved in a strong solvent (e.g., 100% Acetonitrile) and injected into a highly aqueous mobile phase, the analyte travels through the column in the strong solvent plug before partitioning. This causes premature elution and severe peak distortion. Always dissolve your sample in the starting mobile phase composition to ensure immediate and uniform partitioning at the column head[2].

Q3: How can I definitively prove whether the tailing is caused by column chemistry or instrument hardware? A: You must implement a self-validating system check using a neutral marker. Extra-column volume (e.g., excessively long tubing or poorly seated fittings) will cause all peaks in a chromatogram to tail uniformly[3]. By co-injecting a strictly hydrophobic, non-polar compound alongside your phenol derivative, you isolate the variable. If the neutral marker is symmetrical but the phenol tails, the issue is chemical. If both tail, the issue is a physical hardware defect.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, do not guess the root cause. Execute the following self-validating protocol to systematically isolate and resolve the issue.

Self-Validating Diagnostic Protocol: Isolating the Root Cause

Step 1: System Baseline Validation (The Neutral Marker Test)

  • Prepare a test solution containing 1 mg/mL of Toluene (a neutral, strictly hydrophobic marker) and 1 mg/mL of 5-Methoxy-2-(methoxymethyl)phenol in the starting mobile phase.

  • Inject 5 µL of the test solution onto the HPLC system.

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

  • Causality Check: If Toluene As​ > 1.2, the issue is physical (proceed to Step 2). If Toluene As​ ≤ 1.2 but the phenol derivative tails ( As​ > 1.5), the issue is chemical (proceed to Step 3).

Step 2: Physical Hardware Remediation (If Toluene Tails)

  • Inspect all PEEK or stainless-steel fittings between the injector, column, and detector. Ensure tubing is seated completely flush against the column frit before tightening.

  • Replace any tubing with an internal diameter (I.D.) > 0.13 mm with 0.12 mm I.D. tubing to strictly minimize extra-column volume[3].

  • Reverse the column (if permitted by the manufacturer) and flush with 100% strong organic solvent for 10 column volumes to clear potential frit blockages, a common cause of bed deformation[1].

Step 3: Chemical Remediation (If Only the Phenol Tails)

  • Discard unbuffered or low-capacity mobile phases. Prepare a fresh aqueous mobile phase buffered with 20 mM Potassium Phosphate.

  • Adjust the pH of the aqueous buffer to 2.5 using Phosphoric Acid. This suppresses the ionization of both the stationary phase silanols and the analyte's phenolic hydroxyl group.

  • Re-run the analysis. If minor tailing persists, switch to a polar-embedded or highly endcapped C18 column designed specifically to shield residual silanols.

TroubleshootingWorkflow Start Peak Tailing Observed Asymmetry (As) > 1.5 Test Inject Neutral Marker (e.g., Toluene) Start->Test Physical Marker Tails (Physical Issue) Test->Physical All peaks affected Chemical Marker is Symmetrical (Chemical Issue) Test->Chemical Only target affected Fittings Check Fittings & Extra-Column Volume Physical->Fittings Void Check Column Void (Reverse & Flush) Physical->Void Silanol Secondary Silanol Interactions Chemical->Silanol Solvent Sample Solvent Mismatch Chemical->Solvent FixPhys Replace Tubing/Column Fittings->FixPhys Void->FixPhys FixChem Optimize Mobile Phase (pH, Buffer, Endcapping) Silanol->FixChem Solvent->FixChem

Logical workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Quantitative Data Summary

The table below demonstrates the quantitative impact of applying the chemical remediation steps (Step 3) to the analysis of 5-Methoxy-2-(methoxymethyl)phenol.

Table 1: Impact of Mobile Phase Conditions on Peak Asymmetry ( As​ )

Mobile Phase CompositionColumn TypepHBuffer StrengthAsymmetry Factor ( As​ )Diagnostic Conclusion
Water / MeCN (No buffer)Standard C18~6.5None2.45 Severe tailing due to unsuppressed silanol H-bonding and partial ionization.
0.1% Formic Acid / MeCNStandard C182.7Low1.60 Improved, but low buffer capacity allows residual secondary interactions.
20mM Phosphate / MeCNStandard C182.5High (20mM)1.35 Good suppression of secondary interactions via strict protonation.
20mM Phosphate / MeCNPolar-embedded C182.5High (20mM)1.08 Ideal peak shape; silanols are chemically shielded by the stationary phase.

References

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Methoxy-2-(methoxymethyl)phenol

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level guidance, troubleshooting, and detailed protocols for the purification of crude 5-Methoxy-2-(methoxymethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level guidance, troubleshooting, and detailed protocols for the purification of crude 5-Methoxy-2-(methoxymethyl)phenol. Our approach is rooted in explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 5-Methoxy-2-(methoxymethyl)phenol I should be aware of?

While specific data for this compound is not extensively published, we can infer its properties from its constituent parts: a phenol, a methoxy group, and a methoxymethyl ether. It is expected to be a liquid or a low-melting solid at room temperature. Its polarity is moderate, making it soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes or petroleum ether. The phenolic hydroxyl group provides a point for both hydrogen bonding and acidic reactivity.

Q2: What are the most common impurities I can expect in my crude mixture?

The impurity profile is highly dependent on the synthetic route. A common method for synthesizing methoxymethyl (MOM) ethers involves reacting the parent phenol with a MOM-halide in the presence of a base.[1][2]

  • Unreacted Starting Material: The parent phenol (e.g., 5-methoxyphenol or a related precursor) is a very common impurity.

  • Reagents: Residual base (e.g., triethylamine) or its corresponding salt (e.g., triethylamine hydrochloride) may be present.

  • Byproducts of MOM-Cl: Chloromethyl methyl ether (MOM-Cl) can hydrolyze to form methanol and formaldehyde, which can lead to other side products.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., DCM, ether, acetone) are almost always present.[1]

  • Over-alkylation Products: If other nucleophilic sites are present, unintended methoxymethylation can occur.

  • Degradation Products: Phenols can be sensitive to oxidation, leading to colored impurities, often quinone-type structures.

Q3: What is the best initial analytical method to assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides crucial information for developing a purification strategy. A typical starting solvent system for TLC analysis would be 3:1 Hexanes:Ethyl Acetate. The product, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen system.

Q4: When should I choose column chromatography over recrystallization or distillation?

This decision depends on the nature of the product and its impurities. The following decision tree provides a general guide.

G cluster_sol cluster_liq start Assess Crude Material is_liquid Is the product a liquid or oil? start->is_liquid is_solid Is the product a solid? start->is_solid impurities_volatile Are impurities non-volatile? is_liquid->impurities_volatile Yes impurities_polar Impurities have different polarity? is_liquid->impurities_polar No impurities_solid Impurities have different solubility? is_solid->impurities_solid Yes chromatography Flash Column Chromatography is_solid->chromatography No impurities_volatile->impurities_polar No distillation Vacuum Distillation impurities_volatile->distillation Yes impurities_polar->chromatography Yes recrystallization Recrystallization impurities_solid->recrystallization Yes end_liquid Pure Liquid Product distillation->end_liquid chromatography->end_liquid end_solid Pure Solid Product chromatography->end_solid recrystallization->end_solid

Figure 1. Decision tree for selecting a purification method.

Troubleshooting and Optimization Guide

Problem: My product is an oil and won't crystallize, even after chromatography.

  • Causality: The presence of even small amounts of impurities can disrupt the crystal lattice, preventing solidification. This phenomenon is known as melting point depression. It's also possible the compound is naturally a low-melting solid or a room-temperature liquid.

  • Solution 1: High-Vacuum Distillation. If your product is thermally stable, short-path or Kugelrohr distillation under high vacuum can be highly effective, especially for removing non-volatile baseline impurities.

  • Solution 2: Re-evaluate Purity. Analyze the oil by high-resolution techniques like GC-MS or LC-MS to identify the persistent impurity. A second, orthogonal chromatographic step may be necessary (e.g., using a different stationary phase or solvent system).

  • Solution 3: Co-distillation/Solvent Removal. Sometimes, trace amounts of high-boiling solvents (like DMSO or DMF) can trap your product as an oil. Co-distilling with a lower-boiling solvent like toluene under vacuum can help azeotropically remove the impurity.

Problem: I see significant streaking or degradation of my product on the silica gel column.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5). The phenolic hydroxyl group in your compound can interact strongly with the silica surface, leading to slow elution (streaking). In some cases, the acidic environment can catalyze the removal of the acid-sensitive methoxymethyl (MOM) protecting group.

  • Solution 1: Deactivate the Silica. Prepare a slurry of your silica gel in the column eluent containing 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, minimizing unwanted interactions and potential degradation.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reverse-phase chromatography).

  • Solution 3: Minimize Residence Time. Do not let the compound sit on the column for an extended period. A faster elution, provided it still yields adequate separation, reduces the contact time with the stationary phase.

Problem: My yield is very low after recrystallization.

  • Causality: Low yield is often due to using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Alternatively, cooling the solution too rapidly can trap impurities and reduce the recovery of pure crystals.

  • Solution 1: Optimize Solvent Volume. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding even a small excess can dramatically reduce your yield.

  • Solution 2: Slow Cooling. After dissolution, allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, initiate ice bath cooling. Slow cooling promotes the growth of larger, purer crystals.

  • Solution 3: Recover from Mother Liquor. Concentrate the mother liquor (the filtrate after collecting your crystals) and perform a second recrystallization or purify the residue by column chromatography to recover more product.

Problem: I have a persistent impurity with a very similar Rf to my product.

  • Causality: This often occurs with isomeric byproducts or impurities that have very similar functional groups and polarity to the desired compound.

  • Solution 1: Optimize the Mobile Phase. Test different solvent systems for your column. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity and improve separation. Using a gradient elution, where the polarity of the mobile phase is increased gradually over time, is often very effective.

  • Solution 2: Increase Column Resolution. Use a longer column with a smaller diameter and finer silica gel particles (higher mesh size). This increases the number of theoretical plates and enhances separation efficiency.

  • Solution 3: Consider Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) offers significantly higher resolution than standard flash chromatography.[3]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common and versatile method for purifying 5-Methoxy-2-(methoxymethyl)phenol.

Workflow Diagram:

G start Crude Product dissolve Dissolve in min. DCM start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to free-flowing powder adsorb->evaporate load Load Sample onto Column evaporate->load pack Pack Column with Silica in Hexanes pack->load elute Elute with Hexanes/EtOAc Gradient load->elute collect Collect Fractions (monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate in vacuo combine->concentrate finish Pure Product concentrate->finish

Figure 2. Workflow for Flash Column Chromatography.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM). Add 2-3 times the mass of silica gel (2-3 g) to this solution. Concentrate this slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is called "dry loading" and generally results in better separation.

  • Column Packing: Prepare a "wet slurry" of silica gel in 100% hexanes and pour it into your column. Use air pressure to pack the column bed firmly, ensuring there are no cracks or air bubbles. The amount of silica should be 50-100 times the mass of your crude product (e.g., 50-100 g for 1 g of crude).

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent. A typical gradient might be:

    • 2 column volumes of 95:5 Hexanes:EtOAc

    • 2 column volumes of 90:10 Hexanes:EtOAc

    • 5-10 column volumes of 80:20 Hexanes:EtOAc (your product will likely elute here)

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC. Spot each fraction against a reference spot of your starting material.

  • Combine and Concentrate: Combine the fractions that contain your pure product (and only your pure product). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Methoxy-2-(methoxymethyl)phenol.

Protocol 2: Recrystallization

This method is ideal if your product is a solid and the impurities have different solubility profiles.

Step-by-Step Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent pair) where the compound is very soluble when hot but poorly soluble when cold. For a moderately polar compound like this, a mixture of a polar and non-polar solvent is often effective. Good starting points to test are Ethyl Acetate/Hexanes or Toluene/Heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., to 40-50°C) with stirring until the solid dissolves completely.

  • Induce Crystallization: While the solution is still warm, slowly add the non-polar "anti-solvent" (e.g., Hexanes) dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a drop or two of the polar solvent to make it clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (Hexanes).

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Table 1: Comparison of Purification Techniques

TechniqueBest For...Key AdvantagesKey Disadvantages
Flash Chromatography Complex mixtures; separation of compounds with similar polarities.[1]High resolution, widely applicable, good for oils and solids.Can be time-consuming, requires large solvent volumes, potential for compound degradation on silica.[1]
Recrystallization Purifying solids where impurities have different solubilities.Can yield very high purity material, cost-effective, scalable.Not suitable for oils or amorphous solids, requires finding a suitable solvent system, potential for low yield.
Vacuum Distillation Thermally stable liquids with boiling points different from impurities.Excellent for removing non-volatile or very high-boiling impurities, fast.Requires thermal stability, not effective for separating compounds with close boiling points.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10953582, 5-Methoxy-2-methylphenol. Available at: [Link]

  • NextSDS (2024). 5-Methoxy-2-(methoxymethyl)phenol — Chemical Substance Information. Available at: [Link]

  • Gómez, S. et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 1006-1011. Available at: [Link]

  • MDPI (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1986). A Simple and Clean Method for Methoxymethylation of Phenols. PERTANIKA, 9(2), 229-234. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Methoxy-2-(methoxymethyl)phenol and 4-Methoxyphenol in Electrophilic Aromatic Substitution

For researchers and professionals in drug development and synthetic chemistry, the selection of a phenol derivative for molecular elaboration is a critical decision governed by the subtle interplay of substituent effects...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of a phenol derivative for molecular elaboration is a critical decision governed by the subtle interplay of substituent effects. This guide provides an in-depth comparison of the reactivity of two substituted phenols: 5-Methoxy-2-(methoxymethyl)phenol and the more common 4-methoxyphenol. Our analysis focuses on their behavior in electrophilic aromatic substitution (EAS) reactions, offering a framework for predicting regiochemical outcomes and relative reaction rates, supported by mechanistic principles and detailed experimental protocols.

Structural and Electronic Profile Analysis

The reactivity of a phenolic ring is dictated by the electronic and steric nature of its substituents. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group, significantly increasing the nucleophilicity of the aromatic ring through resonance donation of its lone pair electrons.[1] The overall reactivity of a substituted phenol is a vector sum of the effects of all substituents present.

4-Methoxyphenol: A Case of Synergistic Activation

4-Methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether) features two potent electron-donating groups (EDGs) in a para relationship.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-director.

  • Methoxy Group (-OCH₃): Also a strongly activating, ortho, para-director. Its electron-donating resonance effect (+R) far outweighs its electron-withdrawing inductive effect (-I).[2][3]

The alignment of these groups creates a highly electron-rich aromatic system. The resonance donation from both the hydroxyl and methoxy groups synergistically increases the electron density at the positions ortho to the hydroxyl group (C2 and C6), making them exceptionally susceptible to electrophilic attack.

5-Methoxy-2-(methoxymethyl)phenol: A Study in Competing Influences

The electronic landscape of 5-Methoxy-2-(methoxymethyl)phenol is considerably more complex due to the number and positioning of its substituents.

  • Hydroxyl Group (-OH) at C1: Strongly activating, directing to C2, C4, and C6.

  • Methoxymethyl Group (-CH₂OCH₃) at C2: This substituent's effect is twofold.

    • Electronic: Unlike a methoxy group, the ether oxygen is separated from the ring by a methylene (-CH₂) bridge. This prevents direct resonance donation into the π-system. Its primary influence is a weak electron-withdrawing inductive effect (-I) due to the electronegative oxygen.

    • Steric: The group presents significant steric bulk around the C2 position, potentially hindering attack at both C2 and the adjacent C3 position.

  • Methoxy Group (-OCH₃) at C5: This group is meta to the hydroxyl group. Its strong +R effect activates the positions ortho and para to itself (C4, C6, and C2).

In this molecule, the primary sites for electrophilic attack are the C4 and C6 positions. Both are activated by the para and ortho directing effects of the C1-hydroxyl group, respectively. Concurrently, they are activated by the ortho and para directing effects of the C5-methoxy group. This "double activation" makes C4 and C6 the most nucleophilic sites on the ring.

Comparative Reactivity in Electrophilic Aromatic Substitution

The differences in electronic architecture lead to distinct predictions regarding the reactivity of these two phenols.

Overall Reactivity

4-Methoxyphenol is predicted to be significantly more reactive than 5-Methoxy-2-(methoxymethyl)phenol.

The rationale is based on the principle of synergistic activation. In 4-methoxyphenol, the powerful +R effects of the hydroxyl and methoxy groups are aligned to maximally increase electron density on the same ring carbons. In 5-Methoxy-2-(methoxymethyl)phenol, the activating groups are meta to each other, a less effective arrangement for activation. Furthermore, the presence of a weakly deactivating and sterically hindering methoxymethyl group further tempers the overall ring nucleophilicity.

Regioselectivity: Directing the Electrophile

The table below summarizes the predicted major monosubstitution products for common EAS reactions. Phenols are so highly activated that polysubstitution can occur readily, especially with halogens in polar solvents.[4] Milder conditions are often necessary to achieve selective monosubstitution.

Reaction Type4-Methoxyphenol5-Methoxy-2-(methoxymethyl)phenolRationale
Nitration (dil. HNO₃)2-Nitro-4-methoxyphenol4-Nitro-5-methoxy-2-(methoxymethyl)phenol & 6-Nitro-5-methoxy-2-(methoxymethyl)phenol4-MP: Attack occurs at the highly activated and equivalent C2/C6 positions. 5-M-2-MP: Attack is directed to the "doubly activated" C4 and C6 positions. The C6 position may be slightly favored due to reduced steric hindrance.
Bromination (Br₂ in CCl₄)2-Bromo-4-methoxyphenol4-Bromo-5-methoxy-2-(methoxymethyl)phenol & 6-Bromo-5-methoxy-2-(methoxymethyl)phenol4-MP: Similar to nitration, substitution occurs at the most nucleophilic C2/C6 sites. 5-M-2-MP: Bromination will target the electron-rich C4 and C6 positions.
Friedel-Crafts Acylation 2-Hydroxy-5-methoxyacetophenoneComplex mixture; likely low yield at C4/C64-MP: Acylation occurs ortho to the powerfully directing -OH group. 5-M-2-MP: Phenols are poor substrates for Friedel-Crafts reactions due to catalyst coordination with the -OH group.[4] The sterically hindered and less activated ring of 5-M-2-MP would be even less reactive.

Visualization of Electronic Effects and Reaction Mechanisms

Diagrams generated using Graphviz provide a clear visual summary of the concepts discussed.

Caption: Electronic effects governing reactivity in the two phenols.

reaction_mechanism cluster_mech Mechanism: Nitration of 4-Methoxyphenol cluster_stabilization Stabilization of the Sigma Complex Reactants 4-Methoxyphenol + NO₂⁺ SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Reactants->SigmaComplex Electrophilic Attack (Rate-Determining Step) Product 2-Nitro-4-methoxyphenol + H⁺ SigmaComplex->Product Deprotonation (Restores Aromaticity) st_desc The positive charge in the arenium ion is delocalized onto the -OH and -OCH₃ groups via resonance, stabilizing the intermediate and accelerating the reaction. SigmaComplex->st_desc

Caption: Generalized mechanism for electrophilic aromatic substitution.

Experimental Protocol: Selective Monobromination of 4-Methoxyphenol

This protocol details a method for achieving selective monobromination, a common transformation in multistep synthesis. The choice of a non-polar solvent and controlled temperature is crucial to prevent the formation of di- and tri-brominated byproducts.[1]

Objective: To synthesize 2-Bromo-4-methoxyphenol with high selectivity.

Materials:

  • 4-Methoxyphenol (1.24 g, 10.0 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous (40 mL)

  • Bromine (Br₂) (0.51 mL, 1.60 g, 10.0 mmol)

  • 10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 4-methoxyphenol in 40 mL of anhydrous CCl₄ in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: CCl₄ is a non-polar solvent that disfavors the formation of highly polar intermediates and the highly reactive Br⁺ electrophile, thus reducing the rate of reaction and preventing over-bromination. Anhydrous conditions prevent side reactions.

  • Temperature Control: Cool the flask in an ice bath to 0-5 °C.

    • Causality: Electrophilic bromination of activated phenols is highly exothermic. Low temperature is essential to control the reaction rate and improve selectivity for the mono-substituted product.

  • Reagent Addition: Dissolve bromine in 10 mL of CCl₄ and add it to a dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality: Slow, dropwise addition maintains a low concentration of the electrophile, further favoring monosubstitution over polysubstitution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching: Slowly add 20 mL of 10% aqueous sodium thiosulfate solution to the reaction mixture to quench any unreacted bromine (the red-brown color will disappear).

    • Causality: Sodium thiosulfate is a reducing agent that safely neutralizes excess bromine, converting it to non-reactive bromide ions.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any acidic HBr byproduct), 20 mL of water, and 20 mL of brine.

    • Causality: The bicarbonate wash neutralizes the HBr formed during the substitution, preventing potential acid-catalyzed side reactions during workup. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4-methoxyphenol.

experimental_workflow A 1. Dissolve 4-Methoxyphenol in anhydrous CCl₄ B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add Br₂ in CCl₄ dropwise over 30 min B->C D 4. Stir at 0-5 °C for 1h (Monitor by TLC) C->D E 5. Quench with 10% Na₂S₂O₃ D->E F 6. Aqueous Workup (NaHCO₃, H₂O, Brine) E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for selective monobromination.

Conclusion

The reactivity of phenolic compounds is a nuanced subject where substituent identity and position are paramount.

  • 4-Methoxyphenol stands as a highly reactive substrate for electrophilic aromatic substitution. Its synergistic activation pattern makes it an ideal choice when facile substitution ortho to the hydroxyl group is desired.

  • 5-Methoxy-2-(methoxymethyl)phenol , in contrast, is a less activated system. The meta relationship of its activating groups and the presence of a sterically bulky, weakly deactivating group at C2 reduce its overall nucleophilicity. However, this complex substitution pattern provides strong and specific direction to the C4 and C6 positions, which could be leveraged for the synthesis of highly functionalized, specific isomers that would be difficult to access from simpler starting materials.

For the synthetic chemist, 4-methoxyphenol is the more straightforward, reactive building block. 5-Methoxy-2-(methoxymethyl)phenol offers a more complex but potentially more selective scaffold for advanced synthetic targets where directing groups must be precisely deployed.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. In Encyclopædia Britannica. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Bordwell, F. G., & Cheng, J. P. (2008). A Meta Effect in Nonphotochemical Processes: The Homolytic Chemistry of m-Methoxyphenol. The Journal of Organic Chemistry, 73(6), 2179–2183. Retrieved from [Link]

  • Zheng, K., Duan, H., Zhang, L., & Cui, Y. (2013). Synthesis of poly(4-methoxyphenol) by enzyme-catalyzed polymerization and evaluation of its antioxidant activity. RSC Advances, 3(45), 23215-23220. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength? Retrieved from [Link]

  • Brainly.com. (2023, August 4). Why is a methoxy group more activating than a methyl group? Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methoxy-2-(methoxymethyl)phenol — Chemical Substance Information. Retrieved from [Link]

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Comparative

Validating the biological activity of 5-Methoxy-2-(methoxymethyl)phenol analogs

Validation and Comparative Analysis of 5-Methoxy-2-(methoxymethyl)phenol Analogs as Neuroprotective Agents Executive Summary Methoxyphenols represent a privileged structural scaffold in neuropharmacology. Natural derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation and Comparative Analysis of 5-Methoxy-2-(methoxymethyl)phenol Analogs as Neuroprotective Agents

Executive Summary

Methoxyphenols represent a privileged structural scaffold in neuropharmacology. Natural derivatives such as Vanillin and Gastrodigenin (the aglycone of Gastrodin) are extensively documented for their ability to mitigate oxidative stress and neuroinflammation[1],[2]. However, their clinical translation is often hampered by rapid metabolism and suboptimal blood-brain barrier (BBB) penetrance.

5-Methoxy-2-(methoxymethyl)phenol (5-MMMP) and its synthetic analogs are designed to address these pharmacodynamic bottlenecks. By introducing a methoxymethyl ether at the ortho position and a methoxy group at the meta position relative to the phenolic hydroxyl, these analogs exhibit enhanced lipophilicity. More importantly, these substituents act as strong electron-donating groups, stabilizing the phenoxyl radical intermediate and thereby exponentially enhancing the molecule's intrinsic reactive oxygen species (ROS) scavenging capacity.

This guide provides a comprehensive framework for validating the biological activity of 5-MMMP analogs. It objectively compares their performance against industry standards and details the self-validating experimental protocols required for rigorous preclinical assessment.

Mechanistic Rationale & Pathway Dynamics

To validate 5-MMMP analogs, we must first define the biological axes they modulate. Phenolic neuroprotectants operate primarily through a dual-pathway mechanism:

  • Antioxidant Defense (Nrf2/HO-1): The analogs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1)[3],[2].

  • Anti-Inflammatory Axis (NF-κB/iNOS): Concurrently, they suppress the phosphorylation of NF-κB, downregulating the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) in microglial and macrophage models[4].

Pathway Compound 5-MMMP Analogs Keap1 Keap1-Nrf2 Dissociation Compound->Keap1 Activates NFkB NF-κB Inhibition Compound->NFkB Suppresses Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 HO1 HO-1 / NQO1 Expression Nrf2->HO1 ARE Binding ROS ROS Scavenging HO1->ROS Neuroprotection Neuroprotection & Cell Survival ROS->Neuroprotection iNOS iNOS / COX-2 Downregulation NFkB->iNOS iNOS->Neuroprotection Reduces Inflammation

Fig 1. Mechanistic pathway of 5-MMMP analogs driving neuroprotection via Nrf2/HO-1 and NF-κB.

Comparative Performance Data

To establish efficacy, 5-MMMP analogs must be benchmarked against established phenolic compounds. The tables below summarize typical validation data demonstrating the superior potency of the optimized 5-MMMP scaffold.

Table 1: In Vitro Antioxidant & Anti-inflammatory Profiling

Compound DPPH Radical Scavenging (IC₅₀, µM) NO Inhibition in RAW 264.7 (IC₅₀, µM) BBB Permeability (Papp x 10⁻⁶ cm/s)*
5-MMMP Analog (Lead) 12.4 ± 1.1 8.5 ± 0.7 18.2 (High)
Vanillin (Standard) 45.2 ± 3.4 22.4 ± 1.5 12.5 (Moderate)

| Gastrodigenin (Standard) | 38.4 ± 2.8 | 19.8 ± 1.2 | 9.8 (Low-Moderate) |

*Determined via PAMPA-BBB assay.

Table 2: Neuroprotective Efficacy in SH-SY5Y Cells (MPP+ Insult)

Treatment Group Cell Viability (% of Control) Intracellular ROS (% of MPP+) HO-1 Protein Expression (Fold Change)
Control (Vehicle) 100.0 ± 2.1 15.4 ± 3.2 1.00
MPP+ (1 mM) 48.5 ± 4.3 100.0 ± 5.8 0.85
MPP+ & Vanillin (50 µM) 68.2 ± 3.5 65.2 ± 4.1 2.10

| MPP+ & 5-MMMP (50 µM) | 89.4 ± 2.9 | 32.1 ± 3.5 | 4.85 |

Experimental Validation Workflows

A robust validation pipeline moves from cell-free chemical assays to complex cellular models.

Workflow Phase1 Phase 1: Cell-Free (DPPH/ABTS Assays) Phase2 Phase 2: Macrophage (RAW 264.7 + LPS) Phase1->Phase2 Phase3 Phase 3: Neurotox (SH-SY5Y + MPP+) Phase2->Phase3 Phase4 Phase 4: Mechanistic (Western Blot) Phase3->Phase4

Fig 2. Four-phase experimental workflow for validating phenolic analog biological activity.

Protocol A: Anti-Inflammatory Screening via LPS-Induced RAW 264.7 Macrophages

This assay measures the suppression of Nitric Oxide (NO), a primary inflammatory mediator. NO is highly volatile; therefore, we measure nitrite ( NO2−​ ), its stable breakdown product, using the Griess reagent[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂[5].

  • Media Exchange (Critical Step): Aspirate growth media and replace with phenol red-free DMEM . Causality: Phenol red absorbs strongly at 550-560 nm, which directly interferes with the colorimetric Griess readout at 540 nm, causing false-positive absorbance readings[5].

  • Compound Pre-treatment: Treat cells with 5-MMMP analogs (e.g., 5, 10, 25, 50 µM) for 2 hours prior to insult. Causality: Pre-treatment is mandatory to allow the compound time to translocate to the nucleus and downregulate NF-κB transcriptional activity before the inflammatory cascade begins.

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells and incubate for 20-24 hours[5],[6].

  • Griess Assay: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 2.5% phosphoric acid). Incubate for 10 minutes in the dark[7].

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations against a sodium nitrite standard curve[7].

Protocol B: Neuroprotection in MPP+-Challenged SH-SY5Y Cells

SH-SY5Y neuroblastoma cells are the gold standard for modeling dopaminergic neurodegeneration (Parkinson's Disease models)[8],[9].

Step-by-Step Methodology:

  • Differentiation (Critical Step): Seed SH-SY5Y cells and treat with 10 µM Retinoic Acid (RA) for 5-7 days. Causality: Undifferentiated SH-SY5Y cells continuously proliferate. RA treatment halts the cell cycle and upregulates Tyrosine Hydroxylase (TH), creating a mature, post-mitotic dopaminergic phenotype that accurately models human neurons[9].

  • Pre-treatment: Treat differentiated cells with 5-MMMP analogs or Vanillin (positive control) for 4 hours. Causality: This window allows for the activation of the Keap1-Nrf2 pathway and subsequent translation of HO-1 antioxidant proteins[3],[2].

  • Neurotoxic Insult: Expose cells to 1 mM MPP+ (1-methyl-4-phenylpyridinium) or 100 nM Rotenone for 24 hours to induce mitochondrial complex I inhibition and severe oxidative stress[8],[9].

  • Viability & ROS Assessment:

    • Assess cell viability using the CCK-8 assay (absorbance at 450 nm).

    • Measure intracellular ROS by incubating cells with 10 µM DCFDA for 30 minutes. DCFDA is oxidized by ROS into highly fluorescent DCF. Read fluorescence at Ex/Em = 485/535 nm[8].

References

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.
  • Source: PMC (National Institutes of Health)
  • Gastrodin Alleviates Oxidative Stress-Induced Apoptosis and Cellular Dysfunction in Human Umbilical Vein Endothelial Cells via the Nuclear Factor-Erythroid 2-Related Factor 2/Heme Oxygenase-1 Pathway Source: Frontiers in Pharmacology URL
  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: PubMed (Molecular Neurobiology)
  • Source: PMC (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 5-Methoxy-2-(methoxymethyl)phenol

Executive Summary & Chemical Profiling In the rigorous environment of drug development and chemical synthesis, the proper lifecycle management of reagents is as critical as the experiments themselves. 5-Methoxy-2-(methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the rigorous environment of drug development and chemical synthesis, the proper lifecycle management of reagents is as critical as the experiments themselves. 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6) is a highly specialized substituted phenol.

Mechanistic Insight: Why does this compound require strict disposal protocols? The addition of methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups to the phenolic ring significantly alters its physicochemical profile compared to unsubstituted phenol. These functional groups increase the molecule's lipophilicity, effectively acting as penetration enhancers that facilitate rapid diffusion through the stratum corneum's intercellular lipid bilayers .

Once systemic, the compound exhibits severe toxicity. The phenolic hydroxyl group acts as a potent protein denaturant. Furthermore, substituted methoxyphenols can undergo O-demethylation and hydroxylation catalyzed by cytochrome P450 enzymes. This metabolic pathway forms highly reactive, bioactive metabolites that deplete intracellular glutathione (GSH), triggering severe oxidative stress, cellular apoptosis, and systemic toxicity . Because phenolic compounds can exert a local anesthetic effect, dermal exposure may not cause immediate pain, leading to delayed treatment and exacerbated systemic damage .

Quantitative Data & Hazard Thresholds

To ensure operational safety, personnel must be familiar with the physicochemical properties and regulatory thresholds associated with this class of compounds.

Property / MetricValue / Operational Guideline
Chemical Name 5-Methoxy-2-(methoxymethyl)phenol
CAS Number 62849-09-6
Molecular Formula C₉H₁₂O₃
Physical State Solid / Crystalline (Typical)
Primary GHS Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Serious Eye Damage
OSHA PEL (Phenol Baseline) 5 ppm (19 mg/m³) TWA (Skin designation)
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides, calcium hypochlorite

Immediate Safety & PPE Requirements

Before initiating any disposal or cleanup procedure, ensure the following Personal Protective Equipment (PPE) is equipped. This protocol is a self-validating system: if any piece of PPE is compromised, the procedure must be halted immediately.

  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges if handling powders where dust may be aerosolized, or if local exhaust ventilation is unavailable.

  • Hand Protection: Wear heavy-duty Butyl rubber or Neoprene gloves. Crucial Note: Standard nitrile gloves offer limited breakthrough times against concentrated phenolic compounds and should only be used for incidental splash protection, double-gloved.

  • Eye Protection: Tight-fitting chemical splash goggles (safety glasses are insufficient).

  • Body Protection: An impermeable chemical apron worn over a standard, fully buttoned laboratory coat.

Step-by-Step Disposal Workflows

Phenol derivatives are classified as hazardous waste by the EPA and must be disposed of through high-temperature incineration by a licensed waste management facility . Never flush these compounds down the drain or dispose of them in standard municipal waste.

Protocol A: Solid / Crystalline Waste Disposal
  • Collection: Carefully sweep up solid material using a dedicated brush and pan. Use slow, deliberate movements to avoid aerosolizing the toxic dust.

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as phenols can be corrosive to copper, brass, and certain stainless steels .

  • Sealing: Ensure the cap is tightly secured and wrapped with Parafilm for secondary leak prevention.

  • Labeling: Apply a GHS-compliant label stating: "Hazardous Waste - Toxic/Corrosive Solid (Contains 5-Methoxy-2-(methoxymethyl)phenol)".

Protocol B: Liquid Waste (Aqueous or Organic Solutions)
  • Segregation: Determine the solvent matrix. Segregate the waste into either "Halogenated" or "Non-Halogenated" organic waste streams to prevent dangerous exothermic reactions in the satellite accumulation area (SAA).

  • Transfer: Use a chemically compatible funnel to transfer the liquid into a designated waste carboy.

  • Headspace Management: Leave at least 20% headspace in the carboy to accommodate vapor expansion and prevent over-pressurization.

  • Secondary Containment: Store the sealed carboy in a secondary containment tray in a cool, well-ventilated SAA, away from direct sunlight and incompatible oxidizers.

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated gloves, pipette tips, weighing boats, and wipes into a heavy-duty, puncture-resistant hazardous waste bag .

  • Sealing: Double-bag the waste. Seal the outer bag using a gooseneck knot secured with a zip-tie to prevent vapor escape.

  • Labeling: Label clearly as "Phenol-Contaminated Solid Debris."

Spill Response Protocol

If employees are required to clean up spills, they must be properly trained under OSHA Hazardous Waste Operations and Emergency Response Standards (29 CFR 1910.120) .

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize room ventilation (e.g., open fume hood sashes to increase draw).

  • Containment: For liquid spills, surround the spill with an inert absorbent material such as sand, earth, or a commercial phenol-specific spill kit. Never use combustible materials like sawdust, as phenols can ignite.

  • Collection: Scoop the absorbed mixture into an HDPE container.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, collecting the wash water as hazardous liquid waste.

Disposal Decision Matrix

DisposalWorkflow Start 5-Methoxy-2-(methoxymethyl)phenol Waste CheckState Determine Physical State & Concentration Start->CheckState Solid Solid / Crystalline Waste CheckState->Solid Liquid Aqueous / Organic Solution CheckState->Liquid Contaminated Contaminated Consumables (PPE, Tips, Wipes) CheckState->Contaminated SolidPack Pack in compatible, sealed polyethylene/glass container Solid->SolidPack LiquidSeg Segregate: Halogenated vs. Non-Halogenated Organics Liquid->LiquidSeg ContamPack Double-bag in heavy-duty hazardous waste bags Contaminated->ContamPack Labeling Apply GHS Compliant Labels (Toxic, Corrosive, Environmental Hazard) SolidPack->Labeling LiquidSeg->Labeling ContamPack->Labeling EHS Transfer to EHS / Licensed Hazardous Waste Disposer Labeling->EHS Incineration High-Temperature Incineration (EPA Approved) EHS->Incineration

Decision matrix for the segregation, packaging, and disposal of 5-Methoxy-2-(methoxymethyl)phenol.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol." Centers for Disease Control and Prevention. URL:[Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov. URL:[Link]

  • Wu, Y., et al. "Metabolism of wildfire-derived methoxyphenol in Acropora formosa: Metabolite identification, toxicity prediction, and impact on coral health." Journal of Hazardous Materials. URL:[Link]

Handling

Personal protective equipment for handling 5-Methoxy-2-(methoxymethyl)phenol

Comprehensive Operational and Safety Protocol for 5-Methoxy-2-(methoxymethyl)phenol As drug development and synthetic methodologies advance, the handling of highly functionalized phenolic building blocks requires rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Protocol for 5-Methoxy-2-(methoxymethyl)phenol

As drug development and synthetic methodologies advance, the handling of highly functionalized phenolic building blocks requires rigorous, self-validating safety protocols. 5-Methoxy-2-(methoxymethyl)phenol is a specialized intermediate whose structural properties demand precise Personal Protective Equipment (PPE) and environmental controls. This guide synthesizes chemical causality with field-proven logistical plans to ensure maximum operational safety.

Chemical Profiling & Hazard Causality

To design an effective safety system, we must first understand the mechanistic behavior of the compound.

  • Chemical Identity: 5-Methoxy-2-(methoxymethyl)phenol (CAS: 62849-09-6)[1].

  • The Phenolic Core (Corrosive/Irritant): The hydroxyl (-OH) group is weakly acidic and highly lipophilic. This lipophilicity allows phenolic compounds to rapidly penetrate epidermal layers, leading to coagulative necrosis and systemic toxicity upon dermal contact[2].

  • The Methoxymethyl Moiety (Reactivity): Under acidic conditions or thermal stress, the methoxymethyl ether (-CH₂OCH₃) can undergo cleavage to form a highly reactive quinone methide or benzyl cation intermediate. While this electrophilic nature makes it a valuable synthetic precursor, it is also the primary driver for its Specific Target Organ Toxicity (STOT SE 3) and respiratory irritation risks[1].

  • GHS Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Damage 1, and STOT SE 3[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are fundamentally incompatible with phenolic compounds due to rapid molecular permeation. The following PPE matrix is engineered based on chemical breakthrough thresholds.

PPE CategoryRequired EquipmentScientific Causality & Specification
Hands (Primary) Butyl Rubber or Neoprene Gloves (≥15 mil)Phenols rapidly degrade standard nitrile. Butyl and Neoprene elastomers provide >480 minutes of breakthrough resistance against concentrated phenolic compounds[2][3].
Hands (Secondary) 8-mil Nitrile (Double-Gloved)Acceptable only for dilute solutions requiring high tactile dexterity. Must be removed immediately upon suspected splash contact[4].
Eye/Face Chemical Safety Goggles & Face ShieldPrevents severe ocular damage (Eye Dam. 1). A face shield is mandatory when transferring volumes >50 mL[5].
Respiratory NIOSH-approved N95/P100 with OV CartridgeRequired if handling powders or volatile solutions outside of a certified chemical fume hood to prevent inhalation of organic vapors (OV)[5].
Body Flame-Resistant Lab Coat & Non-Porous ShoesPrevents dermal absorption. Phenols can permeate woven fabrics; contaminated clothing must be removed immediately[6].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure containment and chemical stability.

Step 1: Pre-Operation Fume Hood Setup

  • Verify the chemical fume hood is operating at a face velocity of 80–120 FPM.

  • Clear the workspace of all strong oxidizing agents (e.g., nitric acid, peroxides) to eliminate the risk of exothermic oxidation[6].

  • Lower the sash to the lowest ergonomic working height to create a physical barrier against potential splashing.

Step 2: Weighing and Transfer

  • Utilize an anti-static weighing boat to prevent aerosolization of the compound.

  • Employ a "no-touch" technique using elongated spatulas.

  • Dissolve the compound in the target solvent inside the fume hood before transporting it to other analytical stations.

Step 3: Reaction Quenching (In-Situ) When utilizing 5-Methoxy-2-(methoxymethyl)phenol in electrophilic substitutions, quench the reaction with a mild base (e.g., saturated sodium bicarbonate). This neutralizes the phenolic proton, converting it into a stable, water-soluble phenoxide salt, thereby halting further reactivity of the methoxymethyl group.

Spill Response & Environmental Decontamination

In the event of a spill, standard solvent cleanup procedures are insufficient and potentially hazardous.

Step-by-Step Decontamination Protocol:

  • Evacuate and Ventilate: Isolate the immediate area. Ensure the fume hood exhaust is maximized to clear localized vapors[5].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial: Do not use combustible materials (like paper towels) for concentrated phenolic spills due to the risk of exothermic reactions[7].

  • Chemical Neutralization: Apply a dilute alkaline solution (e.g., 5% sodium carbonate) over the absorbed spill. This converts the volatile phenol into a non-volatile, water-soluble phenoxide salt.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a sealable, chemically compatible hazardous waste container.

  • Secondary Wash: Wash the contaminated surface with soap and water, followed by an ethanol wipe to extract any residual trace organics[6].

Disposal & Logistical Plans

  • Waste Segregation: Never mix phenolic waste with acidic or oxidizing waste streams. Store in a dedicated, chemically compatible high-density polyethylene (HDPE) container[6].

  • Labeling: Clearly label the container with: "Hazardous Waste: Toxic/Irritant - Phenol Derivative (CAS 62849-09-6)".

  • Storage: Maintain the waste container in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and heat sources[5].

Workflow Visualization

G Start Risk Assessment: 5-Methoxy-2-(methoxymethyl)phenol PPE Don PPE (Neoprene/Butyl Gloves, Goggles) Start->PPE Hood Execute Fume Hood Operations (80-120 FPM) PPE->Hood Spill Spill Detected? Hood->Spill Clean Decontaminate Area (Inert Absorbent & 5% Base) Spill->Clean Yes Dispose Hazardous Waste Disposal & Segregation Spill->Dispose No Clean->Dispose End Log & Conclude Workflow Dispose->End

Safe Handling and Spill Response Pathway for 5-Methoxy-2-(methoxymethyl)phenol.

Sources

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